Glysobuzole

Catalog No.
S581758
CAS No.
3567-08-6
M.F
C13H17N3O3S2
M. Wt
327.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glysobuzole

CAS Number

3567-08-6

Product Name

Glysobuzole

IUPAC Name

4-methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide

Molecular Formula

C13H17N3O3S2

Molecular Weight

327.4 g/mol

InChI

InChI=1S/C13H17N3O3S2/c1-9(2)8-12-14-15-13(20-12)16-21(17,18)11-6-4-10(19-3)5-7-11/h4-7,9H,8H2,1-3H3,(H,15,16)

InChI Key

LZCBNYVJTNCPDR-UHFFFAOYSA-N

SMILES

CC(C)CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)OC

Canonical SMILES

CC(C)CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)OC

The exact mass of the compound Glysobuzole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 34014. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Glysobuzole mechanism of action pancreatic beta cells

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: An Overview

Glysobuzole is an oral antidiabetic drug, specifically a sulfonamide derivative, that functions to lower blood glucose by stimulating the release of insulin from pancreatic beta cells [1].

Its molecular mechanism is consistent with the class of drugs known as sulfonylureas [1] [2]. The process can be summarized in the following steps:

  • Binding to Receptor: this compound binds to sulfonylurea-specific receptors on the surface of pancreatic beta cells. These receptors are associated with ATP-sensitive potassium (K⁺/ATP) channels [1].
  • Channel Inhibition: This binding event blocks the K⁺/ATP channels, preventing the efflux of potassium ions from the cell [1].
  • Membrane Depolarization: The halt in potassium efflux leads to a depolarization of the beta cell's membrane [1].
  • Calcium Influx: The voltage change triggers the opening of voltage-dependent calcium (Ca²⁺) channels, allowing an influx of extracellular calcium ions [1] [2].
  • Insulin Exocytosis: The rise in intracellular calcium concentration initiates a cascade that leads to the contraction of actomyosin filaments and the exocytosis of insulin-containing secretory granules into the bloodstream [1] [2].

The diagram below illustrates this signaling pathway:

G cluster_initial External Stimuli Glucose Glucose K_Channel K⁺/ATP Channel Glucose->K_Channel Metabolism reduces ATP/ADP ratio,  promoting closure This compound This compound SUR_Receptor Sulfonylurea Receptor (SUR) This compound->SUR_Receptor Binds to SUR_Receptor->K_Channel Inhibits Depolarization Membrane Depolarization K_Channel->Depolarization Blocks K⁺ efflux Ca_Channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_Channel Activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Opens Exocytosis Insulin Granule Exocytosis Ca_Influx->Exocytosis Triggers

This compound induces insulin secretion by inhibiting K⁺/ATP channels, leading to calcium-dependent exocytosis [1] [2].

Comparative Drug Data

The table below summarizes key information on this compound and places it in context with a modern drug that has a different, indirect mechanism of action on beta cells.

Drug Name Molecular Target Primary Mechanism Effect on Beta Cells
This compound Sulfonylurea receptor (SUR) / K⁺/ATP channel [1] Directly blocks K⁺/ATP channels, triggering insulin secretion [1] Increases insulin secretion independently of glucose levels [1]
Luseogliflozin (SGLT2 Inhibitor) SGLT2 (Sodium-Glucose Cotransporter 2) in kidneys [3] Indirect; reduces blood glucose via urinary excretion, relieving glucotoxicity [3] Preserves mass/function; improves mitochondrial respiration, reduces ROS [3]

Research Context and Modern Alternatives

The search confirms that This compound is not a focus of current diabetes research. The scientific literature has shifted towards mechanisms that protect and regenerate beta cell mass and function, rather than solely stimulating insulin secretion [4].

  • Limitations of Sulfonylureas: Drugs like this compound can lead to hypoglycemia because they stimulate insulin release regardless of blood glucose levels [1]. They also do not address the progressive loss of beta cell mass in diabetes.
  • Contemporary Research Directions: Current strategies highlighted in recent reviews include:
    • Drug-induced beta cell regeneration: Targeting pathways like DYRK1A, TGF-β, and GLP-1 to promote beta cell proliferation [4].
    • Transdifferentiation: Converting other pancreatic cell types (e.g., alpha cells) into functional beta cells using transcription factors like Pdx1, MafA, and Nkx6.1 [5].
    • Stem cell therapy: Using stem cells to generate new, functional beta cells for transplantation [4].

Guidance for Further Research

Given the lack of recent primary data on this compound, I suggest the following paths to find more in-depth information:

  • Consult Older Sources: Detailed pharmacological and toxicological data might be found in older chemical compendiums or pharmaceutical science literature from the 1970s-1990s.
  • Explore Broader Mechanisms: For a contemporary research perspective, it is more valuable to investigate current clinical and preclinical studies on beta cell electrophysiology [2], K⁺/ATP channel function, and novel beta cell preservation strategies [4] [3] [6].

References

Glysobuzole synthesis pathway from p-anisylsulfonyl chloride

Author: Smolecule Technical Support Team. Date: February 2026

Glysobuzole Synthesis: Reagents and Pathway

The synthesis of this compound is a bimolecular substitution reaction (SN2) that involves three main reagents [1]:

  • p-Anisylsulfonyl chloride
  • Thiosemicarbazide
  • Isovaleric acid

Thiosemicarbazide first undergoes acylation by isovaleric acid, forming a monothiodiacylhydrazine intermediate. This intermediate then cyclizes under acid catalysis to form the 5-membered 1,3,4-thiadiazole ring. Finally, this ring system reacts with p-anisylsulfonyl chloride to form the final sulfonamide linkage that is central to the this compound structure [1].

A closely related compound, glybuzole, is synthesized via a very similar pathway. A key difference is that pyridine is added as an oxidation agent in the final step of its synthesis [1].

Synthesis Reagents and Roles

The table below summarizes the core components involved in the synthesis.

Reagent Name Role in Synthesis Key Properties / Notes
p-Anisylsulfonyl chloride Sulfonating agent Provides the sulfonyl group that forms the critical sulfonamide bond [1].
Thiosemicarbazide Thiadiazole ring precursor Forms the core five-membered 1,3,4-thiadiazole ring of this compound [1].
Isovaleric acid Acylating agent Donates an acyl group for the initial acylation of thiosemicarbazide [1].

Conceptual Experimental Workflow

The following diagram outlines the general sequence of chemical transformations in the synthesis process, from reagents to the final this compound molecule.

GlysobuzoleSynthesis Reagents Reagents: p-Anisylsulfonyl chloride, Thiosemicarbazide, Isovaleric acid Acylation Acylation Step Reagents->Acylation Cyclization Cyclization Step (Acid Catalysis) Acylation->Cyclization Intermediate Thiadiazole Intermediate Cyclization->Intermediate FinalStep Sulfonamide Bond Formation (SN2 Reaction) Intermediate->FinalStep This compound This compound FinalStep->this compound

Guidance for Protocol Development

To bridge the gap between this overview and a detailed laboratory procedure, consider the following:

  • Consult Original Patents or Journals: The synthesis was likely detailed in original research or patent documents. Searching chemical patent databases (like Google Patents, USPTO, or EPO) using the synthesis route and reagents as keywords may yield the full experimental details.
  • Adapt from Related Compounds: The procedure for glybuzole is explicitly mentioned as very similar [1]. Researching its synthesis can provide a highly accurate template.
  • Standard Sulfonamide Formation: The final step is a classic reaction between a sulfonyl chloride and an amine. Standard procedures for this reaction can be referenced and adapted, ensuring compatibility with the thiadiazole amine and the selected solvent and base [1].

References

Glysobuzole pharmacokinetics absorption and metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Glysobuzole: Known Information & Research Avenues

Available data on this compound is sparse. The table below summarizes the key points from the identified source, alongside suggestions for further investigation.

Aspect Available Data on this compound Recommended Research Approach
General Mechanism Insulin secretagogue; binds SUR on pancreatic β-cells, inhibits K+ ATP channels, promotes insulin release [1]. Well-established for sulfonylureas; apply general principles to this compound.
Absorption Absorbed in intestine; taken 30 min before meals [1]. Explore Biopharmaceutics Classification System (BCS); investigate modern oral formulation strategies [2].
Distribution Binds to plasma proteins [1]. Determine extent of protein binding and volume of distribution.
Metabolism Undergoes N-acetylation and oxidation [1]. Identify specific enzymes (e.g., CYP450 isoforms) via reaction phenotyping [3].
Excretion Excreted via urinary tract [1]. Quantify renal vs. biliary excretion; measure elimination half-life.
Drug Interactions No specific data found. Screen for interactions via CYP/P-gp inhibition/induction; consider pharmacodynamic interactions [4].

A Proposed Experimental Workflow for Characterization

Given the lack of data, a systematic experimental approach is essential to fully characterize this compound.

Start Start: this compound PK Characterization A In Vitro Models (Caco-2 cells, PAMPA) Start->A B Plasma Protein Binding (Equilibrium dialysis) A->B Permeability assessed C Metabolic Stability & ID (Liver microsomes, recombinant CYPs) B->C Binding determined D In Vivo Animal Studies (Rodent/Non-rodent) C->D Metabolic fate identified E Clinical Trials (Healthy volunteers, patients) D->E Preclinical data obtained F Comprehensive PK Profile E->F Human PK established

Proposed workflow for this compound PK characterization

Detailed Methodologies for Key Experiments

For the experiments outlined in the workflow, here are detailed methodologies based on standard practices in the field.

1. Permeability and Absorption Studies

  • Caco-2 Cell Model: Grow Caco-2 cells on Transwell inserts for 21 days to form a confluent monolayer. Apply this compound to the apical compartment and sample from the basolateral side over time. Calculate apparent permeability (Papp). Include a known high-permeability drug as a control [2].
  • In Situ Perfusion: Anesthetize a rodent model, isolate a segment of the small intestine, and perfuse it with a solution containing this compound. Measure the drug's disappearance from the perfusate over time to determine the effective permeability [2].

2. Metabolic Identification (Reaction Phenotyping)

  • Chemical Inhibition in HLM: Incubate this compound with pooled human liver microsomes (HLM) in the presence of selective CYP inhibitors (e.g., ketoconazole for CYP3A4, sulfaphenazole for CYP2C9). Monitor metabolite formation and parent drug depletion. A significant reduction in clearance with a specific inhibitor indicates the involved enzyme [3].
  • Correlation Analysis: Incubate this compound with a panel of microsomes from individual human donors with pre-characterized CYP enzyme activities. Statistically correlate the rate of this compound depletion with the activity of each specific CYP enzyme across the different donors [3].
  • Recombinant CYP Enzymes: Incubate this compound individually with supersomes expressing specific human CYP enzymes (e.g., CYP3A4, CYP2C9, CYP2C19). Determine kinetic parameters (Km and Vmax) for the metabolite formation in each system to identify the high-affinity, high-capacity enzymes [3].

Important Limitations and Future Directions

  • Data Scarcity: The information on this compound is extremely limited and comes from a general encyclopedia source, not primary research [1].
  • Toxicology Data: The provided lethal dose (LD50) and tumorigenic data from the source should be interpreted with extreme caution. These findings, often from older studies, require validation using modern, standardized regulatory guidelines [1].

References

Chemical and Pharmacological Profile of Glysobuzole

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core properties of glysobuzole identified from the literature:

Property Category Details
IUPAC Name 4-Methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzene-1-sulfonamide [1]
Molecular Formula C₁₃H₁₇N₃O₃S₂ [1]
Molar Mass 327.4 g/mol [1]
Solubility Water-soluble [1]
Mechanism of Action Binds to sulfonylurea receptors (SUR1) on pancreatic β-cells, blocking ATP-sensitive potassium (K⁺) channels. This depolarizes the cell membrane, leading to calcium influx and insulin secretion [1].
Primary Indication Management of Type 2 Diabetes Mellitus (oral administration) [1]

| Toxicity (Acute, LD₅₀) | - Rat (oral): 534 mg/kg

  • Mouse (oral): 468 mg/kg
  • Mouse (intraperitoneal): 250 mg/kg [1] |

Mechanism of Action: Insulin Secretion Pathway

The following diagram illustrates the established mechanism by which this compound and other sulfonylureas stimulate insulin secretion, based on the search results [1] [2] [3]:

G Glucose Glucose K_Channel ATP-sensitive K+ Channel (SUR1) Glucose->K_Channel High Blood Glucose This compound This compound This compound->K_Channel Binds to SUR1 InsulinSecretion InsulinSecretion Depolarization Membrane Depolarization K_Channel->Depolarization  Closure Ca_Channel Voltage-gated Ca2+ Channel Depolarization->Ca_Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx  Opening Ca_Influx->InsulinSecretion

This compound stimulates insulin secretion by closing K⁺ channels on pancreatic β-cells [1] [3].

Experimental Protocols for Sulfonamide Derivatives

While specific protocols for this compound were not detailed in the search results, the following established methodologies are relevant for evaluating the biological activities of novel sulfonamide derivatives.

Antioxidant Activity Assays

Antioxidant potential is crucial as oxidative stress is linked to diabetes complications [4]. Two common assays are:

  • DPPH Radical Scavenging Assay [5]:

    • Principle: Measures the ability of a compound to donate an electron to stabilize the purple-colored DPPH (1,1-diphenyl-2-picrylhydrazyl) radical, resulting in a color change to yellow.
    • Procedure: Prepare several dilutions of the test compound. Mix each dilution with a methanolic DPPH solution. Incubate the mixture in the dark at room temperature for 30 minutes. Measure the absorbance at a wavelength of 517 nm.
    • Analysis: Calculate the percentage of radical scavenging activity. The concentration of the sample required to scavenge 50% of the DPPH radicals (IC₅₀) is determined using regression analysis.
  • FRAP (Ferric Reducing Antioxidant Power) Assay [5]:

    • Principle: Assesses the ability of a compound to reduce the ferric ion (Fe³⁺) in a complex to the ferrous ion (Fe²⁺), which forms a colored complex.
    • Procedure: Prepare the FRAP reagent (acetate buffer, TPTZ solution, and FeCl₃ solution). Mix the test compound with the FRAP reagent and incubate. Measure the absorbance at 593 nm.
    • Analysis: The FRAP value is obtained by comparing the absorbance change with a standard curve of known ferrous ion concentration (e.g., FeSO₄).
Antimicrobial Activity Testing
  • Conventional Agar Dilution Method [5]:
    • Procedure: Prepare serial dilutions of the test compound in molten agar. The agar is poured into plates and allowed to solidify. The microbial strains are then spotted or streaked onto the plates.
    • Analysis: After incubation, the Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that prevents visible microbial growth. Ciprofloxacin is often used as a reference drug.

Adverse Effects and Research Considerations

  • Adverse Effects: The primary risk with this compound is hypoglycemia, as it stimulates insulin secretion independently of blood glucose levels [1]. Other potential effects include weight gain, nausea, and skin irritation [1].
  • Research Gap: The search results indicate a lack of recent clinical data and detailed pharmacokinetic profiles for this compound specifically [1]. Current research on sulfonamides explores broader therapeutic applications, including central nervous system (CNS) disorders [6] and combination therapies with antioxidants to manage oxidative stress in diabetes [4].

References

Glysobuzole hypoglycemic activity research

Author: Smolecule Technical Support Team. Date: February 2026

Glysobuzole Technical Profile

The table below summarizes the core characteristics of the oral antidiabetic drug this compound (also known as isobuzole) [1].

Attribute Description
IUPAC Name 4-Methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzene-1-sulfonamide [1]
Molecular Formula C₁₃H₁₇N₃O₃S₂ [1]
Molar Mass 327.4 g/mol [1]
Drug Class Sulfonamide derivative (similar to sulfonylureas) [1]
Primary Indication Type 2 Diabetes [1]
Administration Oral, once daily [1]
Mechanism of Action Binds to sulfonylurea receptors on pancreatic β-cells, blocking ATP-sensitive potassium (KATP) channels. This leads to membrane depolarization, calcium influx, and subsequent insulin secretion [1].
Pharmacokinetics Absorbed in the intestine; binds to plasma proteins; metabolized via N-acetylation and oxidation; excreted via the urinary tract [1].
Efficacy Notes Also exhibits bacteriostatic properties by competitively inhibiting folic acid synthesis in microbes [1].

Toxicity and Adverse Effects

The following table consolidates key toxicological and safety data for this compound [1].

Category Details
Common Adverse Effects Hypoglycemia (due to glucose-independent insulin secretion), weight gain, nausea, skin irritation. Urinary tract infections can occur due to precipitation of acetylated metabolites [1].

| Acute Toxicity (LD₅₀) | Rat (oral): 534 mg/kg Mouse (oral): 468 mg/kg Mouse (intraperitoneal): 250 mg/kg (with observed ataxia, hypoglycemia, and decreased body temperature) [1] | | Tumorigenic Data (TDLo) | Rat (oral): 214 g/kg over 52 weeks. Result: "Equivocal tumorigenic agent" associated with tumors in the kidney, ureter, and bladder [1]. | | Other Toxicity | The benzene ring structure is associated with skin sensitization. The sulfonyl nitrate component can cause ocular toxicity [1]. |

Proposed Experimental Workflow for Hypoglycemic Activity

For evaluating the hypoglycemic activity of a compound like this compound, a standard research pipeline is outlined below. This methodology integrates elements from the provided search results and general pre-clinical practice [1] [2].

  • In Vitro Screening

    • Objective: Initial assessment of insulin secretagogue activity.
    • Protocol: Use cultured pancreatic beta cell lines (e.g., INS-1) or isolated rodent pancreatic islets. Cells are incubated with a range of concentrations of this compound in both low and high glucose buffers. Insulin concentration in the supernatant is quantified using Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA) [1] [2].
  • In Vivo Efficacy Studies

    • Objective: Confirm hypoglycemic effect in a live animal model of diabetes.
    • Animal Model: Induced (e.g., streptozotocin-treated) or genetic (e.g., C57BL/6Ay) mouse/rat models of type 2 diabetes [2].
    • Primary Protocol: Oral Glucose Tolerance Test (OGTT)
      • After an overnight fast, baseline blood glucose is measured (time 0).
      • Animals are administered this compound or vehicle control.
      • After a set time (e.g., 30 minutes), a glucose solution is administered orally [2].
      • Blood glucose levels are measured at regular intervals (e.g., 30, 60, 90, 120 minutes) post-glucose load.
      • The Area Under the Curve (AUC) for blood glucose is calculated to quantify the hypoglycemic effect [2].
    • Secondary Protocol: Insulin Tolerance Test (ITT)
      • Performed to assess insulin sensitivity. After a fast, animals are injected with a defined dose of insulin [2].
      • Blood glucose is monitored over time. A steeper decline indicates improved insulin sensitivity [2].
  • Chronic Dosing Study

    • Objective: Evaluate long-term efficacy, toxicity, and impact on disease progression.
    • Protocol: Diabetic animals are dosed daily with this compound for several weeks (e.g., 4 weeks). Body weight and food intake are monitored regularly. OGTT/ITT are repeated at intervals. At termination, blood is collected for biochemical analysis (e.g., lactate, liver enzymes) and key tissues (liver, pancreas, kidney) are harvested for histological analysis [2].

Mechanism of Action Pathway

The diagram below illustrates the core mechanism by which this compound stimulates insulin secretion in pancreatic beta cells [1].

G Glucose Glucose Glucose Metabolism Glucose Metabolism Glucose->Glucose Metabolism This compound This compound KATP Channel KATP Channel This compound->KATP Channel  Blocks InsulinSecretion InsulinSecretion ATP/ADP Ratio ↑ ATP/ADP Ratio ↑ Glucose Metabolism->ATP/ADP Ratio ↑  Produces ATP ATP/ADP Ratio ↑->KATP Channel  Promotes closing Channel Closes Channel Closes KATP Channel->Channel Closes  Combined effect Membrane Depolarization Membrane Depolarization Channel Closes->Membrane Depolarization Voltage-Gated Ca²⁺ Channel Voltage-Gated Ca²⁺ Channel Membrane Depolarization->Voltage-Gated Ca²⁺ Channel  Activates Ca²⁺ Influx Ca²⁺ Influx Voltage-Gated Ca²⁺ Channel->Ca²⁺ Influx Insulin Vesicles Insulin Vesicles Ca²⁺ Influx->Insulin Vesicles  Triggers exocytosis Insulin Vesicles->InsulinSecretion

Research Considerations and Gaps

While the basic profile of this compound is established, several areas require investigation for modern drug development [1] [3] [4]:

  • Specific Receptor Binding: Research could focus on quantifying its binding affinity (Kd) for specific sulfonylurea receptor subtypes (SUR1) compared to other drugs in the class.
  • Impact on Signaling Pathways: Its potential effects on key nutrient-sensing pathways implicated in insulin resistance and diabetes, such as AMPK (AMP-activated protein kinase) and mTOR (mammalian target of rapamycin), are not detailed in the available literature and represent a significant knowledge gap [4].
  • Neuroprotective Potential: Given emerging research on the neuroprotective effects of other sulfonylurea drugs (like glibenclamide) in ischemic stroke by inhibiting the SUR1-TRPM4 channel, investigating whether this compound shares this activity could be a promising new avenue [3].

References

Glysobuzole vs glybuzole structural differences

Author: Smolecule Technical Support Team. Date: February 2026

Structural & Property Comparison

The core difference between these two sulfonylurea derivatives lies in their distinct substituents, which influence their physical and chemical properties.

Feature Glysobuzole Glybuzole
IUPAC Name 4-methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide [1] N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide [2]
Molecular Formula C13H17N3O3S2 [1] [3] C12H15N3O2S2 [2]
Molecular Weight 327.4 g/mol [1] 297.39 g·mol-1 [2]
Core Structure Benzenesulfonamide + 1,3,4-thiadiazole ring [1] Benzenesulfonamide + 1,3,4-thiadiazole ring [2]
Key Substituent on Thiadiazole Isobutyl group (-CH2CH(CH3)2) [1] tert-Butyl group (-C(CH3)3) [2]
Key Substituent on Benzene Ring Para-methoxy group (-OCH3) [1] Hydrogen (-H) [2]
Density 1.338 g/cm³ [1] 1.344 g/cm³ [2]
Water Solubility Soluble [1] Information Limited

The structural differences are visualized in the following diagram, which highlights the distinct R1 and R2 groups on their common molecular scaffold.

Structural_Comparison Core Common Sulfonylurea Scaffold This compound This compound Core->this compound Glybuzole Glybuzole Core->Glybuzole R1_Glyso R1: Para-Methoxy Group (-OCH₃) This compound->R1_Glyso R2_Glyso R2: Isobutyl Group This compound->R2_Glyso R1_Glyb R1: Hydrogen (-H) Glybuzole->R1_Glyb R2_Glyb R2: tert-Butyl Group Glybuzole->R2_Glyb

Structural differentiation between this compound and Glybuzole

Synthesis Pathways

Both compounds are synthesized via a bimolecular nucleophilic substitution (SN2) reaction, though their starting materials differ due to their distinct final structures [1] [2].

  • Shared Reaction Type: Bimolecular nucleophilic substitution (SN2) [1] [2].
  • This compound Synthesis: Reacts p-anisylsulfonyl chloride with 2-amino-5-isobutyl-1,3,4-thiadiazole. The synthesis uses isovaleric acid and may require an acid catalyst for the cyclization step [1].
  • Glybuzole Synthesis: Reacts benzenesulfonyl chloride with 2-amino-5-tert-butyl-1,3,4-thiadiazole. This synthesis uses pyridine as a base to deprotonate the intermediate and accept a chloride ion, facilitating the formation of the final product [2].

The general synthesis workflow for these compounds is outlined below.

G Start Start Synthesis SulfonylChloride Appropriate Sulfonyl Chloride Start->SulfonylChloride Aminothiadiazole Appropriate 2-Amino-5-alkyl-1,3,4-thiadiazole Start->Aminothiadiazole SN2 SN2 Reaction SulfonylChloride->SN2 Aminothiadiazole->SN2 Conditions Reaction Conditions SN2->Conditions with Product Final Sulfonylurea Product Conditions->Product

General workflow for sulfonylurea synthesis

Pharmacology and Toxicity Profiles

Despite their structural differences, both drugs share a primary mechanism of action but exhibit distinct pharmacokinetic and toxicological profiles.

Aspect This compound Glybuzole
Mechanism of Action Binds to sulfonylurea receptors (SUR1) on pancreatic β-cells, blocking ATP-sensitive K+ channels. This leads to membrane depolarization, calcium influx, and subsequent insulin secretion [1]. Identical mechanism: Binds to SUR1, blocks KATP channels, stimulating insulin secretion from pancreatic β-cells [2].
Primary Indication Treatment of Type 2 Diabetes Mellitus [1]. Treatment of Type 2 Diabetes Mellitus [2].
Metabolism & Excretion Absorbed in the intestine, binds to plasma proteins. Metabolized via N-acetylation and oxidation. Excreted through the urinary tract [1]. Information limited for glybuzole; other sulfonylureas like glyburide are metabolized in the liver via CYP2C9 and excreted in bile and urine [4].
Common Adverse Effects Hypoglycemia, weight gain, nausea, skin irritation [1]. Hypoglycemia, weight gain, abdominal upset, headache, hypersensitivity reactions [2].
Toxicity (Rodent LD50 Oral) Rat: 534 mg/kg; Mouse: 468 mg/kg [1]. Mouse: 550 mg/kg; Rat: 500 mg/kg [2].
Other Toxicity Concerns Skin sensitization, ocular toxicity, tumorigenic potential shown in long-term rat studies (214 g/kg/52W-C) [1]. Fetotoxicity and developmental abnormalities (CNS, eye, ear, craniofacial) in rats at high doses [2].

The shared mechanism of action for this drug class is detailed in the following pathway.

Pharmacological_Pathway Drug Sulfonylurea Drug (e.g., this compound, Glybuzole) SUR1 Binds to SUR1 Receptor on Pancreatic β-Cell Drug->SUR1 K_Channel Inhibits ATP-sensitive K+ Channel SUR1->K_Channel Depolarization Cell Membrane Depolarizes K_Channel->Depolarization Ca_Influx Voltage-gated Ca²⁺ Channels Open Depolarization->Ca_Influx Insulin Increased Intracellular Ca²⁺ Stimulates Insulin Secretion Ca_Influx->Insulin Effect Outcome: Lower Blood Glucose Levels Insulin->Effect

Common sulfonylurea mechanism of action

Suggested Experimental Characterization

For researchers aiming to characterize or differentiate such compounds, the following methodologies, informed by general analytical and computational practices, are recommended.

  • Analytical Chemistry

    • Chromatography: Use High-Performance Liquid Chromatography (HPLC) to separate and quantify the compounds, comparing retention times against known standards.
    • Spectroscopy: Employ Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ( ^1H ) and ( ^{13}C ) NMR, to confirm molecular structure and identify signature peaks for the isobutyl vs. tert-butyl groups and the presence or absence of the methoxy group [5]. Mass Spectrometry (MS) confirms molecular weight.
  • Computational Chemistry

    • Molecular Dynamics (MD) Simulations: Simulate the docking of each drug into the SUR1 receptor protein to understand binding affinity differences and structure-activity relationships (SAR).
    • Quantum Mechanics (QM) Calculations: Model the electronic structure of each molecule to predict reactivity, stability, and spectroscopic properties [6].
  • In Vitro Pharmacology

    • Cell-Based Assays: Use engineered cell lines expressing the human SUR1 receptor to measure compound potency in stimulating insulin secretion.
    • Radioligand Binding Assays: Quantify affinity for the SUR1 receptor by measuring the displacement of a radio-labeled sulfonylurea.

References

Introduction to Plasma Protein Binding Assays

Author: Smolecule Technical Support Team. Date: February 2026

Plasma protein binding (PPB) is a critical parameter in drug development because only the unbound (free) fraction of a drug is pharmacologically active, able to reach its target, and available for metabolism and excretion [1]. Determining the extent of binding to proteins like human serum albumin (HSA) and alpha-1-acid glycoprotein (AGP) is therefore essential for understanding a drug's efficacy, distribution, and safety profile [2]. For a drug like Glysobuzole, establishing its PPB would be a key step in characterizing its pharmacokinetic behavior.

Standard Methodologies for PPB Determination

The following table summarizes the core experimental techniques used to measure plasma protein binding. These methods separate the unbound drug from the protein-bound drug and quantify the free fraction [2].

Method Basic Principle Key Advantages Key Considerations/Challenges
Equilibrium Dialysis [3] [2] Separation of plasma (with drug) from buffer compartment via semi-permeable membrane; free drug diffuses to equilibrium. Considered the gold standard; well-understood and accepted. Potential for dilution shifts, long incubation times, compound stability issues [3].
Ultrafiltration [2] Application of centrifugal force to separate free drug using a semi-permeable membrane filter. Rapid process; minimal shift in equilibrium. Non-specific binding to the filtration device can be a significant issue [3].
Ultracentrifugation [2] High-speed centrifugation to separate proteins (and bound drug) from the free drug in solution. No membrane or device to bind to; suitable for problematic compounds. Technically demanding; requires specialized equipment; time-consuming.
Chromatographic Methods [4] Use of HPLC columns with immobilized proteins (e.g., HSA) to measure compound retention as an indicator of binding affinity. High-throughput potential; useful for early-stage screening. An in silico model; may not fully replicate complex plasma environment.

The general workflow for a PPB study, as outlined by BioAgilytix, typically follows a logical sequence of development and execution [2]. The diagram below visualizes this process:

cluster_pilot Pilot Study Assessments start Start PPB Study step1 1. Develop & Validate Analytical Method start->step1 step2 2. Conduct Pilot Study step1->step2 step3 3. Select Optimum Methodology step2->step3 assess1 Stability in Plasma at 37°C step2->assess1 assess2 Non-Specific Binding to Apparatus step2->assess2 assess3 Estimate Protein Binding Ratio step2->assess3 step4 4. Perform Final Incubation & Analysis step3->step4 end Report Results step4->end

A Detailed Protocol: Equilibrium Dialysis

Based on the search results, here is a detailed protocol using the equilibrium dialysis method, which is widely regarded as the reference technique [2]. This can serve as a starting point for a this compound-specific assay.

Materials and Reagents
  • Test Compound: this compound.
  • Matrix: Fresh or freshly thawed human plasma (for clinical relevance) or plasma from relevant animal species (e.g., mouse, rat, dog) for preclinical studies [2].
  • Buffer: Phosphate-buffered saline (PBS), pH 7.4, to mimic physiological conditions [4].
  • Equipment: Equilibrium dialysis device (e.g., RED device from Thermo Fisher Scientific), water bath or incubator set to 37°C, LC-MS/MS system for analytical quantification [2].
Step-by-Step Procedure
  • Sample Preparation: Spike this compound into the plasma matrix at one or more therapeutically relevant concentrations. A preliminary solubility and stability assessment in plasma is recommended.
  • System Setup: Load the spiked plasma into the donor chamber of the dialysis device. Load the buffer into the receiver chamber. Ensure the membrane is securely sealed between the two chambers.
  • Incubation: Place the assembled dialysis device in an incubator at 37°C. Gently agitate for a prescribed period, typically 4 to 24 hours, to allow the free drug to diffuse across the membrane and reach equilibrium [2].
  • Post-Incubation Sampling: After incubation, carefully withdraw aliquots from both the plasma (donor) and buffer (receiver) chambers.
  • Sample Analysis: Quantify the concentration of this compound in both the plasma and buffer samples using a validated analytical method, typically LC-MS/MS [2].
  • Recovery Assessment: Calculate the percentage recovery of the drug. Recovery is a key quality control metric; low recovery may indicate instability or significant non-specific binding to the dialysis apparatus [2].
Calculations
  • Fraction Unbound (f~u~): This is the primary metric of interest. f_u = [Drug]_{buffer} / [Drug]_{plasma} Where [Drug]_{buffer} is the concentration in the buffer chamber (free drug) and [Drug]_{plasma} is the concentration in the plasma chamber (total drug) after equilibrium.
  • Percent Bound: % Bound = (1 - f_u) × 100

Addressing Experimental Challenges

Working with highly bound or unstable compounds like some PROTACs has led to advanced techniques that could be applied to this compound if needed:

  • The Presaturation Technique: Pre-incubating the dialysis equipment with an unlabeled version of the compound can saturate non-specific binding sites, reducing assay variability and failure rates for highly lipophilic compounds [3].
  • Temperature Adjustment: For unstable compounds, performing the dialysis at a lower temperature (e.g., 4°C) can improve compound stability during the experiment, though this may slightly alter the binding characteristics [3].

Supplementary Approach: In Silico Binding Studies

Chromatographic methods can provide a high-throughput, complementary approach. One study established a strong correlation between protein binding and retention data from Normal-Phase Thin-Layer Chromatography (NP TLC) plates modified with bovine serum albumin (BSA) [4].

  • Method: BSA is used as a stationary phase modifier on TLC plates, and the mobile phase is a buffer at pH 7.4.
  • Output: The retention parameter (NP) and its derivatives can be used in a multiple linear regression (MLR) model to predict the plasma protein binding affinity of new compounds with a high coefficient of determination (R² = 0.81 for a set of 129 drugs) [4]. This could be a cost-effective way to screen this compound analogs early in development.

References

Glysobuzole urinary excretion analysis methods

Author: Smolecule Technical Support Team. Date: February 2026

Glysobuzole Overview and Data Gap

The table below summarizes the available chemical and toxicological data for this compound, which serves as a foundation for any analytical method development.

Property Category Details
Chemical Structure Sulfonamide derivative; molecular formula: C₁₃H₁₇N₃O₃S₂; molecular weight: 327.4 g/mol [1]
Solubility Water-soluble [1]
Toxicological Data (LD₅₀) Rat (oral): 534 mg/kg; Mouse (oral): 468 mg/kg; Mouse (intraperitoneal): 250 mg/kg [1]
Reported Metabolism Undergoes N-acetylation and oxidation; excreted via the urinary tract [1]

A significant gap exists in the public literature regarding validated bioanalytical methods (e.g., HPLC, LC-MS) for quantifying this compound and its metabolites in urine [1].

Proposed Analytical Workflow for Urinary Excretion Studies

Given the lack of a direct protocol, the following workflow outlines the key stages for establishing a method to analyze this compound in urine. This approach is based on standard practices for drug metabolism and pharmacokinetic (DMPK) studies.

G A Sample Collection A1 Collect urine samples over a time course (e.g., 24-72 hours) A->A1 B Sample Preparation & Clean-up B1 Thaw samples on ice B->B1 C Instrumental Analysis C1 Separation via Reverse-Phase HPLC C->C1 D Data Processing & Quantification D1 Compare against calibration curve of standards D->D1 A2 Record total volume and pH A1->A2 A3 Aliquot and store at -80°C A2->A3 A3->B B2 Protein Precipitation (e.g., with Acetonitrile) B1->B2 B3 Solid-Phase Extraction (SPE) to isolate analyte B2->B3 B3->C C2 Detection via Mass Spectrometry (LC-MS/MS) C1->C2 C2->D D2 Calculate concentration and cumulative excretion D1->D2

Stage 1: Sample Collection
  • Procedure: Collect urine from subjects (animal or human) at predetermined time intervals (e.g., 0-4, 4-8, 8-12, 12-24 hours) after this compound administration. Record the total volume and pH for each collection period [2]. Aliquot samples and store at -80°C to preserve stability.
Stage 2: Sample Preparation and Clean-up
  • Objective: Remove interfering substances and concentrate the analyte.
  • Proposed Methods:
    • Protein Precipitation: A quick method using a solvent like acetonitrile to precipitate and remove proteins.
    • Solid-Phase Extraction (SPE): A more selective method. A C18 cartridge is recommended as a starting point due to this compound's structure. The process involves conditioning the cartridge, loading the urine sample, washing with water/aqueous solvent, and eluting the drug with a organic solvent like methanol or acetonitrile.
Stage 3: Instrumental Analysis
  • Recommended Technique: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This is the gold standard for sensitive and specific quantification of drugs and metabolites in biological fluids [2] [3].
    • Chromatography (LC): Use a reverse-phase C18 column. The mobile phase could be a gradient of water and acetonitrile, both modified with 0.1% formic acid to enhance ionization.
    • Detection (MS/MS): The mass spectrometer is set to detect the specific mass-to-charge (m/z) ratios for this compound and its known metabolites (e.g., N-acetyl this compound). This provides a unique fingerprint, ensuring the signal is from the drug and not a background interferent.
Stage 4: Data Processing and Quantification
  • Calibration Curve: A series of urine samples spiked with known concentrations of this compound (standards) are run to create a calibration curve.
  • Quantification: The peak areas of this compound in subject samples are compared to the calibration curve to determine the concentration in each urine sample.
  • Calculations: Key pharmacokinetic parameters like cumulative urinary excretion and percent of dose excreted unchanged can then be calculated.

Critical Considerations for Method Development

When developing this protocol from scratch, several factors must be systematically addressed:

  • Analytical Standards: You will require a pure chemical standard of this compound. Investigating the availability of potential metabolites (e.g., N-acetyl derivative) for method development is also crucial [1].
  • Method Validation: Before applying the method, it must be rigorously validated. Key parameters include:
    • Accuracy and Precision: How close the measured value is to the true value, and the reproducibility of the results.
    • Linearity and Range: The concentration range over which the method provides accurate results.
    • Recruitment Efficiency: How effectively the drug is extracted from the urine matrix.
    • Stability: Ensuring this compound does not degrade during sample storage, preparation, and analysis.

Summary and Recommendations

To proceed with the analysis of this compound urinary excretion, the following steps are recommended:

  • Acquire Analytical Standards: Source a high-purity this compound standard from a chemical supplier.
  • Develop and Optimize the LC-MS/MS Method: Focus on sample clean-up (SPE conditions) and mass spectrometer detection parameters specific to this compound's structure.
  • Perform Full Method Validation: Establish the method's reliability according to regulatory guidelines (e.g., FDA/EMA bioanalytical method validation).
  • Apply the Validated Method: Conduct the planned excretion study in your chosen model system.

References

Glysobuzole ATP-dependent potassium channel blocking assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Glysobuzole and KATP Channels

This compound is an oral antidiabetic sulfonamide derivative that functions as an insulin secretagogue. Its primary mechanism of action involves the blockade of ATP-sensitive potassium (KATP) channels on pancreatic β-cells. KATP channels are hetero-octameric complexes composed of four pore-forming Kir6.2 subunits and four regulatory SUR1 subunits, which act as metabolic sensors, coupling cellular energy status to membrane potential and insulin secretion [1] [2].

Under low blood glucose conditions, KATP channels are open, allowing potassium efflux which maintains a hyperpolarized membrane potential, preventing insulin release. Elevated glucose metabolism increases the intracellular ATP/ADP ratio, leading to KATP channel closure. This causes membrane depolarization, opening of voltage-gated calcium channels (VGCC), calcium influx, and subsequent insulin exocytosis [1] [2]. By blocking these channels, this compound induces membrane depolarization and insulin secretion independently of blood glucose levels, a property that necessitates careful dosing to avoid hypoglycemia [3].


Detailed Experimental Protocols

The following sections provide standardized protocols for assessing the effects of this compound on KATP channel function.

Cell-Based Insulin Secretion Assay

This protocol measures glucose-dependent insulin secretion in pancreatic β-cell lines (e.g., INS-1, Min6) or isolated rodent islets treated with this compound.

Workflow Diagram: Insulin Secretion Assay

G Insulin Secretion Assay Workflow Start Plate β-cells/islets (96-well) A Pre-incubation: Low Glucose (2.5 mM) 1 hour Start->A B Stimulate & Treat: Vary Glucose & this compound 1 hour A->B C Collect Supernatant B->C D Measure Insulin: ELISA C->D E Analyze Data: Normalize to total protein/ DNA content D->E

Procedure:

  • Cell Preparation: Plate pancreatic β-cells or hand-picked isolated rodent islets in a 96-well culture plate. Culture until ~80% confluent or islets have stabilized.
  • Pre-incubation: Wash cells with a physiological buffer (e.g., Krebs-Ringer Bicarbonate HEPES buffer). Pre-incubate for 60 minutes in low-glucose (2.5 mM) buffer at 37°C.
  • Stimulation & Treatment: Replace the buffer with fresh stimulation buffer containing:
    • Negative Control: Low glucose (2.5 mM).
    • Positive Control: High glucose (16.7 mM).
    • Test Groups: High glucose (16.7 mM) with a concentration range of this compound (e.g., 1 µM to 100 µM). Include a reference KATP blocker like glibenclamide.
    • Specificity Control: High glucose + this compound + a KATP channel opener (e.g., diazoxide, 100-300 µM). Incubate for 60 minutes at 37°C.
  • Sample Collection: Carefully collect the supernatant from each well.
  • Insulin Measurement: Determine insulin concentration in the supernatants using a commercial Insulin ELISA kit, following the manufacturer's instructions.
  • Data Normalization: Lyse cells to measure total protein (e.g., BCA assay) or DNA content for normalization. Express results as ng insulin/mg protein or ng insulin/islet.
Electrophysiology (Patch-Clamp) Assay

This gold-standard protocol directly measures KATP channel currents in recombinant cells or primary β-cells.

Procedure:

  • Cell Preparation: Use HEK293 cells transiently or stably transfected with human KCNJ11 (Kir6.2) and ABCC8 (SUR1) genes. Alternatively, use primary mouse or rat pancreatic β-cells.
  • Electrophysiology Setup: Employ standard whole-cell or inside-out patch-clamp configurations. For inside-out patches, an intracellular-like (bath) solution is used to control the milieu facing the cytoplasmic side of the channel.
  • Solution Preparation:
    • Extracellular/Pipette Solution (mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES (pH 7.4 with NaOH).
    • Intracellular/Bath Solution for Inside-out (mM): 140 KCl, 10 EGTA, 1 MgCl₂, 10 HEPES (pH 7.2 with KOH). Add ATP (e.g., 0.1 mM) to establish baseline current.
  • Recording Protocol:
    • Establish a stable whole-cell or inside-out patch configuration.
    • Hold the membrane potential at -70 mV. Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) to record current-voltage (I-V) relationships.
    • Baseline Recording: Perfuse with intracellular solution containing a low concentration of ATP (0.1 mM) to maintain channel activity.
    • Drug Application: Perfuse with solutions containing increasing concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) while applying the voltage ramp.
    • Control Application: Apply a known blocker (e.g., glibenclamide, 100 nM) as a positive control.
  • Data Analysis: Measure the amplitude of the KATP current at -70 mV. Plot the current as a function of this compound concentration to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀).
Membrane Potential Assay

This functional assay uses a fluorescent dye to monitor changes in membrane potential, serving as a surrogate for KATP channel activity.

Procedure:

  • Cell Preparation: Plate β-cells in a black-walled, clear-bottom 96-well plate.
  • Dye Loading: Incubate cells with a membrane potential-sensitive fluorescent dye (e.g., FMP dye from Molecular Devices) according to the manufacturer's protocol.
  • Fluorescence Reading: Use a fluorescence plate reader capable of kinetic measurements.
  • Experimental Run:
    • Record baseline fluorescence for 5 minutes.
    • Automatically add this compound (at various concentrations), glibenclamide (positive control), or vehicle (negative control).
    • Continue recording fluorescence for an additional 15-30 minutes.
  • Data Analysis: Calculate the change in fluorescence (ΔF) relative to baseline. A decrease in fluorescence (for certain dyes) indicates membrane depolarization. Plot ΔF against this compound concentration.

Data Presentation and Analysis

Table 1: Expected Results from Insulin Secretion Assay This table outlines the anticipated insulin secretion profile under various conditions, demonstrating the potentiating effect of this compound and the confirmation of KATP-dependent action [1] [3].

Condition Glucose Concentration This compound Concentration Expected Insulin Secretion (vs. Low Glucose) Interpretation
Basal Low (2.5 mM) - 1.0 (Baseline) Normal KATP activity, no secretion
Stimulated Control High (16.7 mM) - ~2.5 - 4.0 fold increase Physiological glucose-stimulated secretion
This compound Test High (16.7 mM) 10 µM ~4.0 - 6.0 fold increase Potentiation of glucose-stimulated secretion
This compound Specificity High (16.7 mM) 10 µM + Diazoxide (300 µM) ~1.0 - 1.5 fold increase Reversal confirms KATP channel involvement
Maximal Block High (16.7 mM) Glibenclamide (1 µM) ~5.0 - 7.0 fold increase Reference KATP blocker effect

Table 2: Summary of Key Assay Protocols and Parameters This table provides a quick comparison of the core methodologies for evaluating this compound.

Assay Type Key Readout Cellular System Advantages Critical Parameters
Insulin Secretion Insulin release (ELISA) β-cell lines, primary islets Functional, physiological endpoint Glucose dependency, islet quality, normalization
Patch-Clamp K⁺ current (pA/pF) Recombinant cells, primary β-cells Direct, mechanistic, high information Pipette resistance, ATP concentration, IC₅₀ calculation
Membrane Potential Fluorescence (ΔF) β-cell lines Higher throughput, functional Dye loading kinetics, signal-to-noise ratio

Signaling Pathway Diagram: this compound Mechanism of Action

G This compound Mechanism on Pancreatic Beta-Cell Glucose Glucose Metabolism ↑ Glucose Metabolism ↑ ATP/ADP Ratio Glucose->Metabolism KATP KATP Channel (Kir6.2/SUR1) Metabolism->KATP Closes Depol Membrane Depolarization KATP->Depol Inhibition Glyso This compound Binding Glyso->KATP Blocks VGCC Open Voltage-Gated Ca²⁺ Channels Depol->VGCC CaInflux Ca²⁺ Influx VGCC->CaInflux Insulin Insulin Secretion CaInflux->Insulin


Critical Assay Considerations

  • Cell Model Selection: Recombinant systems expressing human Kir6.2/SUR1 are ideal for standardized screening, while primary islets provide a more physiologically relevant context.
  • Compound Solubility: this compound is water-soluble [3]. Prepare fresh stock solutions in DMSO or buffer for each experiment and include vehicle controls.
  • Off-Target Effects: KATP channels containing SUR2 subunits are present in cardiac and smooth muscle. Assess selectivity by testing this compound on channels composed of Kir6.2/SUR2A (cardiac) and Kir6.2/SUR2B (vascular) [1].
  • Safety and Toxicity: Note that this compound has reported tumorigenic potential in rodents at high chronic doses (TDLo of 214 g/kg/52W-C) [3]. Adhere to all safety guidelines for handling.

References

Comprehensive Application Notes and Protocols: Measuring Glysobuzole-Induced Insulin Secretion In Vitro

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Glysobuzole and Experimental Rationale

This compound (chemical name: 4-methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzene-1-sulfonamide) is an oral antidiabetic drug belonging to the sulfonamide derivative class that functions as an insulin secretagogue by modulating pancreatic β-cell function [1]. As a pharmacological tool in diabetes research, this compound provides a valuable means to investigate insulin secretion mechanisms and β-cell function. This document presents comprehensive application notes and detailed protocols for assessing this compound's effects on insulin secretion dynamics using established in vitro models, specifically optimized for pancreatic islet studies.

The protocols outlined herein enable researchers to quantitatively evaluate dose-response relationships and temporal patterns of insulin secretion, providing crucial information about β-cell function under both normal and pathological conditions. These standardized methodologies support drug development efforts for diabetes therapeutics and facilitate the investigation of insulin secretion pathologies underlying diabetes mellitus. By implementing these protocols, researchers can obtain highly reproducible data on compound efficacy, potency, and mechanism of action, accelerating the development of novel insulin secretagogues with improved therapeutic profiles.

Drug Properties and Mechanism of Action

Key Pharmacological Characteristics

Table 1: Fundamental Properties of this compound

Property Specification Research Significance
Chemical Formula C13H17N3O3S2 Molecular weight: 327.4 g/mol
IUPAC Name 4-methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzene-1-sulfonamide Structural identification
Solubility Water-soluble Facilitates preparation of aqueous stock solutions
Mechanism Class Sulfonamide derivative (similar to sulfonylureas) Insulin secretagogue
Primary Target Pancreatic β-cell sulfonylurea receptors KATP channel inhibition
Therapeutic Indication Type 2 diabetes Antihyperglycemic agent

This compound exhibits pharmaceutical activity within the gastrointestinal tract after oral administration and demonstrates antihyperglycemic effects through its action on pancreatic β-cells [1]. The drug binds to specific receptors on pancreatic β-cells, initiating a cascade of intracellular events that ultimately potentiates insulin release. Researchers should note that this compound induces insulin secretion independent of glucose levels, which represents both a therapeutic advantage and a potential risk factor for iatrogenic hypoglycemia if dosage is not carefully controlled [1].

Molecular Mechanism and Signaling Pathway

The molecular mechanism of this compound involves binding to sulfonylurea receptors (SUR1) on pancreatic β-cells, which are regulatory subunits of ATP-sensitive potassium channels (KATP channels) [1]. This binding event blocks the potassium efflux that normally occurs through these channels, leading to cell membrane depolarization. The depolarization subsequently activates voltage-gated calcium channels, resulting in calcium influx and elevated intracellular calcium concentrations. The increased calcium signaling ultimately triggers the exocytosis of insulin-containing secretory granules from β-cells [1].

The following Graphviz diagram illustrates this signaling pathway:

G cluster_0 Pancreatic β-Cell This compound This compound SUR1_Receptor SUR1_Receptor This compound->SUR1_Receptor Binds to KATP_Channel KATP_Channel SUR1_Receptor->KATP_Channel Regulates Membrane_Depolarization Membrane_Depolarization KATP_Channel->Membrane_Depolarization Blocks VoltageGatedCalcium VoltageGatedCalcium Membrane_Depolarization->VoltageGatedCalcium Activates CalciumInflux CalciumInflux VoltageGatedCalcium->CalciumInflux Opens InsulinSecretion InsulinSecretion CalciumInflux->InsulinSecretion Triggers

Figure 1: this compound Insulin Secretion Signaling Pathway

This signaling cascade explains the glucose-independent nature of this compound's insulin secretory effect, as the pathway bypasses the normal metabolic triggering mechanism that requires glucose metabolism. Understanding this pathway is essential for proper experimental design and interpretation of results when investigating compound interactions or β-cell dysfunction in disease states.

Experimental Design and Preparation

Islet Isolation and Preparation

The foundation of reliable insulin secretion assays is the consistent isolation of viable, functional pancreatic islets. The collagenase digestion method remains the gold standard for islet isolation, providing high yields of intact islets with preserved physiological function [2]. Following isolation, islets should be hand-picked under microscopic visualization to ensure purity and structural integrity, then subjected to a recovery period of 24-48 hours in complete culture media before experimentation [3].

Critical steps in islet preparation include:

  • Collagenase digestion of pancreatic tissue using concentration-optimized solutions [2]
  • Density gradient centrifugation with Histopaque 1077 or similar media for islet purification [2]
  • Viability assessment using fluorescein diacetate (FDA) and propidium iodide (PI) staining [2]
  • Functional validation through glucose responsiveness testing before experimental use
  • Culture conditions maintenance in RPMI 1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in 5% CO2 [2]
Reagent Preparation and Dosing Strategy

Table 2: Experimental Conditions for this compound Insulin Secretion Assay

Component Basal Condition Stimulatory Condition This compound Testing
Glucose Concentration 2.8 mmol/L 16.7 mmol/L 11.1 mmol/L (submaximal stimulation)
Buffer Composition HEPES-balanced salt solution + 0.1% BSA Same as basal Same as basal
This compound Concentration - - 1 nmol/L - 100 μmol/L (serial dilution)
Incubation Temperature 37°C 37°C 37°C
Incubation Duration 60 minutes 60 minutes 60 minutes (static); 90 minutes (dynamic)
Sample Replication n ≥ 6 n ≥ 6 n ≥ 6 per concentration

This compound should be prepared as a concentrated stock solution in DMSO or distilled water, with subsequent dilutions in assay buffer to achieve the desired final concentrations. Preliminary dose-ranging studies should utilize half-log or log-unit increments (e.g., 1 nmol/L, 10 nmol/L, 100 nmol/L, 1 μmol/L, 10 μmol/L, 100 μmol/L) to adequately characterize the concentration-response relationship [1]. Include vehicle control groups matched for DMSO concentration when applicable. The experimental design should incorporate both time-course assessments at fixed this compound concentrations and concentration-response evaluations at fixed time points.

Experimental Workflow Overview

The following Graphviz diagram illustrates the complete experimental workflow:

G cluster_0 Core Protocol Branches IsletIsolation IsletIsolation Recovery Recovery IsletIsolation->Recovery 24-48h PreIncubation PreIncubation Recovery->PreIncubation 60 min 2.8 mM glucose ExperimentalSetup ExperimentalSetup PreIncubation->ExperimentalSetup Group islets StaticIncubation StaticIncubation ExperimentalSetup->StaticIncubation Parallel testing DynamicPerifusion DynamicPerifusion ExperimentalSetup->DynamicPerifusion Kinetic analysis SampleCollection SampleCollection StaticIncubation->SampleCollection 60 min DynamicPerifusion->SampleCollection Time points (2, 5, 10, 30, 60 min) InsulinAssay InsulinAssay SampleCollection->InsulinAssay ELISA/RIA DataAnalysis DataAnalysis InsulinAssay->DataAnalysis Quantification

Figure 2: Experimental Workflow for this compound Insulin Secretion Assay

Detailed Experimental Protocols

Static Incubation Protocol for Compound Screening

The static incubation method provides a robust, high-throughput approach for initial compound screening and dose-response characterization [2]. This protocol is optimized for evaluating multiple experimental conditions in parallel, making it ideal for assessing This compound efficacy across a concentration range.

Procedure:

  • Pre-incubation phase: Transfer groups of 10-15 size-matched islets into individual wells of a 24-well plate containing 1 mL of basal low-glucose (2.8 mmol/L) buffer. Incubate for 60 minutes at 37°C to stabilize islet function and establish baseline secretion [2] [3].
  • Buffer replacement: Carefully remove pre-incubation buffer and add 1 mL of fresh assay buffer containing test conditions:
    • Basal control: 2.8 mmol/L glucose
    • Stimulatory control: 16.7 mmol/L glucose
    • Experimental groups: 11.1 mmol/L glucose + this compound (varying concentrations)
    • Vehicle control: 11.1 mmol/L glucose + matched vehicle [3]
  • Experimental incubation: Incubate islets for 60 minutes at 37°C under 5% CO2 atmosphere.
  • Sample collection: Transfer incubation buffer to microcentrifuge tubes and centrifuge at 1000 × g for 5 minutes to remove any cellular debris.
  • Sample preservation: Aliquot supernatant and store at -20°C or -80°C until insulin assay.
  • Islet processing: Lyse islets in acid-ethanol solution (1.5% HCl in 70% ethanol) for total insulin content determination.

Technical considerations:

  • Maintain consistent islet size distribution across experimental groups
  • Include sufficient replication (n ≥ 6 per condition) for statistical power
  • Randomize islet allocation to treatment groups to minimize bias
  • Process samples promptly to prevent insulin degradation
Dynamic Perifusion Protocol for Kinetic Analysis

The dynamic perifusion system provides temporal resolution of insulin secretion patterns, enabling characterization of secretory kinetics and biphasic insulin release in response to this compound stimulation [2]. This method is essential for investigating compound effects on first-phase and second-phase insulin secretion.

Procedure:

  • System preparation: Prime perifusion chambers and tubing with basal buffer (2.8 mmol/L glucose) and maintain system at 37°C using a heated water jacket.
  • Islet loading: Place groups of 50-100 size-matched islets into individual perifusion chambers containing a supporting matrix (Bio-Gel P-4 or similar).
  • System equilibration: Perifuse islets with basal buffer (2.8 mmol/L glucose) for 60 minutes at flow rate of 0.5-1.0 mL/min to establish stable baseline secretion.
  • Stimulatory phase: Switch to stimulatory buffer containing 11.1 mmol/L glucose + this compound (selected concentrations based on static incubation results).
  • Sample collection: Collect effluent fractions at 2-5 minute intervals during the first 15 minutes, then at 10-minute intervals for the remainder of the 90-minute experiment.
  • Sample processing: Immediately freeze collected fractions at -20°C or -80°C until insulin assay.
  • System calibration: Include control runs with known insulin secretion stimulators to validate system performance.

Technical considerations:

  • Maintain constant flow rate throughout experiment (± 2% variation)
  • Include dead volume calculations in timing of sample collection
  • Use multi-channel systems for parallel testing of multiple conditions
  • Monitor system temperature continuously to maintain 37°C

Data Analysis and Interpretation

Insulin Quantification and Normalization

Accurate insulin measurement is fundamental to these protocols. Employ standardized insulin immunoassays with traceable reference materials to ensure consistency and comparability across experiments [4]. The recommended approach uses enzyme-linked immunosorbent assay (ELISA) with reagents specifically validated for rodent insulin when working with mouse islets.

Normalization approaches:

  • Per islet number: Express secretion as μIU or pmol insulin per islet per unit time
  • Per DNA content: Normalize to total DNA measured in islet lysates
  • Per total insulin content: Express as fractional secretion relative to total insulin content
  • Per protein content: Normalize to total protein in islet lysates

Reported data should include both absolute secretion rates and fold-change relative to basal to facilitate cross-study comparisons. When assessing this compound effects, calculate both absolute increase in insulin secretion and percentage of maximal response achieved with high glucose (16.7 mmol/L) stimulation.

Statistical Analysis and Quality Control

Rigorous statistical evaluation is essential for reliable interpretation of this compound effects on insulin secretion. Implement appropriate experimental designs with sufficient replication and controls to address potential sources of variability.

Key analytical approaches:

  • Dose-response modeling: Fit concentration-response data to sigmoidal curves using non-linear regression to determine EC50 values
  • Time-course analysis: Use repeated measures ANOVA for perifusion time-series data
  • Multiple comparisons: Apply appropriate correction methods (e.g., Tukey, Bonferroni) when comparing multiple treatment groups
  • Outlier identification: Establish predefined criteria for excluding technical outliers while retaining biological variability

Quality control metrics:

  • Islet viability: >90% by FDA/PI staining
  • Glucose responsiveness: Stimulation index (16.7 mM/2.8 mM glucose) ≥3
  • Assay precision: Intra-assay CV <10%, inter-assay CV <15%
  • This compound potency: Consistent EC50 values across experimental runs

Applications in Diabetes Research

These optimized protocols for assessing this compound-induced insulin secretion support multiple research applications in diabetes investigation and drug development:

  • Mechanistic studies: Elucidate molecular pathways regulating insulin secretion by comparing this compound effects with other secretagogues
  • Drug screening: Evaluate novel insulin secretagogues by benchmarking against this compound responses
  • Disease modeling: Characterize β-cell dysfunction in different diabetic models by assessing this compound responsiveness
  • Compound optimization: Structure-activity relationship studies for sulfonamide-derived insulin secretagogues
  • Toxicology assessment: Identify compound-induced β-cell dysfunction through altered this compound response
  • Signaling pathway analysis: Investigate crosstalk between different insulin secretory pathways using this compound in combination with other secretagogues

The standardized methodologies presented enable direct comparison of results across laboratories and experimental systems, facilitating research reproducibility and accelerating the development of improved therapies for diabetes.

References

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for Glysobuzole

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Glysobuzole is an oral hypoglycemic agent used in the management of Type 2 diabetes mellitus. The development of a precise, accurate, and stability-indicating analytical method is essential for quantifying this compound in bulk active pharmaceutical ingredient (API) and formulated dosage forms. This application note outlines the development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for routine analysis, stability studies, and quality control, in accordance with International Council for Harmonisation (ICH) guidelines [1] [2].

Experimental Design and Workflow

The following workflow diagrams the systematic approach for HPLC method development and validation for this compound.

G HPLC Method Development Workflow Start Analyze this compound Physicochemical Properties Step1 Method Scouting (Column & Mobile Phase Screening) Start->Step1 Step2 Chromatographic Optimization Step1->Step2 Step3 Forced Degradation Studies Step2->Step3 Step4 Analytical Method Validation Step3->Step4 Step5 Application to Dosage Form Step4->Step5 End Finalized Stability-Indicating HPLC Method Step5->End

Methodology

Materials and Reagents
  • Analytical Standards: this compound reference standard (purity ≥99.0%).
  • Test Sample: this compound tablets (e.g., containing 50 mg or 100 mg this compound).
  • Chemicals: HPLC-grade acetonitrile, methanol, water, ortho-phosphoric acid, formic acid, triethylamine, and other buffer salts.
  • Equipment: HPLC system equipped with quaternary pump, auto-sampler, thermostatted column compartment, and Photo-Diode Array (PDA) detector or UV-Vis detector. Data acquisition and processing software.
Preliminary Method Scouting and Optimization

Initial development focuses on selecting the stationary and mobile phases. A reversed-phase C18 column is the typical starting point [3]. The mobile phase composition, pH, and gradient program are optimized to achieve optimal retention, peak shape, and resolution from potential impurities.

G Chromatographic Parameter Optimization cluster_MP Mobile Phase Variables cluster_SP Column Variables cluster_DP Detection Variables MP Mobile Phase MP1 Organic Modifier (ACN vs MeOH) MP->MP1 MP2 Aqueous Buffer (pH & Ionic Strength) MP->MP2 MP3 Gradient Profile (Time & Composition) MP->MP3 MP4 Flow Rate (0.8 - 1.5 mL/min) MP->MP4 SP Stationary Phase (Column Selection) SP1 C18, C8, Phenyl SP->SP1 SP2 Column Dimensions (Length, Internal Diameter) SP->SP2 SP3 Particle Size (5 µm, 3.5 µm) SP->SP3 SP4 Temperature (25°C - 40°C) SP->SP4 DP Detection Parameters DP1 Wavelength Selection (UV/PDA) DP->DP1 DP2 Peak Purity Analysis DP->DP2

Table 1: Suggested Initial Scouting Conditions

Parameter Condition 1 Condition 2 Condition 3
Column C18 (150 mm x 4.6 mm, 5 µm) C8 (150 mm x 4.6 mm, 5 µm) Phenyl (150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water Acetonitrile:Buffer Methanol:Buffer
Buffer - 10 mM Phosphate, pH 3.0 10 mM Phosphate, pH 7.0
Gradient 50% to 90% organic in 10 min 30% to 80% organic in 15 min Isocratic (70:30)
Flow Rate 1.0 mL/min 1.2 mL/min 1.0 mL/min
Detection PDA (200-400 nm) UV (λmax) UV (λmax)
Forced Degradation Studies (Stress Testing)

Forced degradation studies are critical to demonstrate the method's stability-indicating capability [1]. The this compound API is stressed under various conditions to induce degradation.

Protocol:

  • Acidic Hydrolysis: Treat ~50 mg of this compound with 50 mL of 0.1 M HCl. Reflux for 1-2 hours at 60°C. Neutralize before analysis.
  • Alkaline Hydrolysis: Treat ~50 mg of this compound with 50 mL of 0.1 M NaOH. Reflux for 1-2 hours at 60°C. Neutralize before analysis.
  • Oxidative Degradation: Treat ~50 mg of this compound with 50 mL of 3% (v/v) Hydrogen Peroxide (H₂O₂). Keep at room temperature for 30-60 minutes.
  • Thermal Degradation: Expose the solid API to dry heat at 105°C for 24-48 hours.
  • Photolytic Degradation: Expose the solid API to UV light (e.g., 1.2 million lux hours) as per ICH guidelines.
  • Neutral Hydrolysis: Reflux in water at 60°C for a few hours.

After stress treatment, samples are diluted to an appropriate concentration (e.g., 20-50 µg/mL) with the mobile phase and injected into the HPLC system. The peak purity of the main this compound peak is assessed using a PDA detector to ensure no co-elution with degradation products [1].

Proposed Optimized HPLC Conditions

Based on the optimization and forced degradation results, the following conditions are proposed as a starting point for this compound analysis.

Table 2: Proposed Optimized HPLC Conditions for this compound

Parameter Specification
Chromatograph HPLC with PDA or UV-Vis Detector
Column Inertsil ODS C18 (250 mm x 4.6 mm, 5 µm) or equivalent [1]
Mobile Phase Acetonitrile : 0.02% Formic Acid (pH adjusted if needed) (e.g., 65:35, v/v) [1]
Flow Rate 1.0 mL/min
Column Temperature 25-30°C (Ambient)
Injection Volume 20 µL
Detection Wavelength To be determined from UV scan (e.g., 260-280 nm)
Run Time ~10-15 minutes (to be optimized)
Method Validation

The developed method must be validated as per ICH guidelines Q2(R1). The following table summarizes the validation parameters and their acceptance criteria [1] [2].

Table 3: Method Validation Parameters and Target Acceptance Criteria

| Validation Parameter | Protocol Description | Acceptance Criteria | | :--- | :--- | :--- | | Specificity | Inject blank, placebo, standard, and stressed samples. Resolution from nearest peak should be >2.0. Peak purity index >0.999 [1]. | | Linearity & Range | Prepare and inject this compound standard solutions at 5-6 concentration levels (e.g., 50-150% of target concentration). | Correlation coefficient (r) > 0.999 [4] [1]. | | Accuracy (Recovery) | Spike placebo with this compound standard at 50%, 100%, and 150% of the target concentration (n=3 each). | Mean recovery 98-102% [1]. | | Precision | Repeatability: Analyze six sample preparations at 100% concentration. Intermediate Precision: Perform on different day/different analyst. | RSD ≤ 2.0% [1]. | | Robustness | Deliberate variations in flow rate (±0.1 mL/min), mobile phase composition (±2%), column temperature (±2°C), and wavelength (±2 nm). | System suitability parameters remain within limits. %RSD ≤ 2.0 for standard [1]. | | LOD & LOQ | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. | LOD: ~1-5 µg/mL (estimated). LOQ: ~3-10 µg/mL (estimated). |

Application to Dosage Form Analysis

Sample Preparation:

  • Weigh and finely powder 20 tablets.
  • Transfer an accurately weighed portion of the powder, equivalent to about 50 mg of this compound, to a 50 mL volumetric flask.
  • Add about 30 mL of diluent (mobile phase or methanol), sonicate for 15-20 minutes with intermittent shaking.
  • Cool to room temperature, dilute to volume with the diluent, and mix well.
  • Filter the solution through a 0.45 µm membrane filter (nylon or PVDF).
  • Further dilute the filtrate appropriately with the mobile phase to obtain a final concentration within the linearity range (e.g., 100 µg/mL).

System Suitability Test: Before sample analysis, inject standard solutions to ensure the system is suitable. Typical criteria include: %RSD for peak areas from five replicate injections ≤ 2.0%, tailing factor ≤ 2.0, and theoretical plates > 2000 [1].

Conclusion

This application note provides a comprehensive and systematic framework for developing and validating a stability-indicating RP-HPLC method for this compound. By following this protocol, researchers can establish a robust, precise, and accurate method suitable for quality control, stability monitoring, and regulatory submissions. The method's ability to accurately quantify this compound in the presence of its degradation products ensures its reliability throughout the product lifecycle.

References

Understanding the Risk: Hypoglycemia & Insulin Secretagogues

Author: Smolecule Technical Support Team. Date: February 2026

Hypoglycemia is a potentially serious complication of diabetes management and a major limiting factor in achieving optimal glycemic control [1]. For your research on glysobuzole, which belongs to the class of drugs known as insulin secretagogues (sulfonylureas or meglitinide analogues), understanding this risk is fundamental [2] [1].

The table below outlines the standardized definitions of hypoglycemia, which are crucial for assessing and communicating risk in both clinical and research settings [1].

Level Glucose Criteria Clinical Description
Level 1 < 70 mg/dL (3.9 mmol/L) and ≥ 54 mg/dL (3.0 mmol/L) Biochemical low; may not always present with symptoms.
Level 2 < 54 mg/dL (3.0 mmol/L) Clinically significant event; neuroglycopenic symptoms (confusion, fatigue) begin to occur and require prompt treatment [1].
Level 3 No specific glucose value A severe event characterized by altered mental and/or physical status requiring external assistance for recovery [1].

Risk Mitigation & Management Strategies

The following strategies are recommended for managing individuals at high risk for hypoglycemia. These should form the core of any risk management plan for a drug like this compound [1] [3].

FAQs for Researchers and Professionals
  • FAQ 1: What are the primary risk factors for hypoglycemia with insulin secretagogues? A history of prior hypoglycemia is a strong predictor of future events. Other key risk factors include the use of insulin or insulin secretagogues (like sulfonylureas), longer duration of diabetes, renal impairment, hepatic dysfunction, and hypoglycemia unawareness [1] [3].

  • FAQ 2: How is an acute hypoglycemic episode managed in a conscious individual? For a conscious patient, the preferred treatment is the administration of rapid-acting carbohydrates (e.g., oral glucose tablets, juice). This is effective regardless of the setting (outpatient or inpatient) [1].

  • FAQ 3: What is the protocol for managing severe hypoglycemia in an unconscious patient? For an unconscious patient without intravenous (IV) access, glucagon is the preferred treatment. Newer, more stable, and easier-to-use glucagon formulations are now available. For patients with IV access, dextrose can be administered [1].

  • FAQ 4: What overarching principles should guide the management of high-risk individuals? Clinical guidelines emphasize the use of emerging diabetes technology for monitoring, selecting therapies with minimal hypoglycemia risk when possible, and comprehensive patient and caregiver education on prevention, recognition, and treatment of low blood sugar [3].

Troubleshooting Guide: Addressing Common Scenarios
Scenario / Issue Recommended Action / Investigation
Recurrent Level 1 or 2 Hypoglycemia Re-evaluate drug dosage, timing, and the patient's meal plan and physical activity patterns.
A serious adverse event (Level 3 Hypoglycemia) occurs during a trial. Follow serious adverse event reporting protocols; immediately review concomitant medications and patient risk factors.
Unexplained hypoglycemia in a patient with normal renal function. Investigate potential drug-drug interactions, delayed or missed meals, and unexpected increases in physical activity.

Experimental & Pharmacovigilance Considerations

For drug development professionals, establishing robust methodologies to monitor hypoglycemia risk in clinical trials is essential.

  • Defining the Endpoint: Clearly pre-define the levels of hypoglycemia (Level 1, 2, and 3) as endpoints in your study protocol, as recommended by the International Hypoglycaemia Study Group and adopted by major regulatory and professional bodies [1].
  • Data Collection: Actively solicit information on hypoglycemic events from trial participants, as non-severe hypoglycemia is often under-reported [1].
  • Assessing Risk in Preclinical Models: While not directly translatable, understanding signaling pathways related to insulin secretion (like the cAMP-PKA pathway involved in nutrient sensing) can inform mechanistic studies [4].

The following diagram illustrates the critical steps in monitoring for and managing a hypoglycemic event within a clinical trial or patient support framework.

Start Monitor Blood Glucose Decision1 Blood Glucose <70 mg/dL (3.9 mmol/L)? Start->Decision1 Decision1->Start No Decision2 Is the patient conscious and alert? Decision1->Decision2 Yes Action1 Administer Rapid-Acting Carbohydrates (e.g., glucose) Decision2->Action1 Yes Action2 Assess for Level 3 Hypoglycemia (Altered mental status) Decision2->Action2 No Monitor Re-check blood glucose after 15 minutes Action1->Monitor Action3 Administer Glucagon (No IV access) Action2->Action3 Action4 Administer IV Dextrose (IV access available) Action2->Action4 Document Document the Event (Level, treatment, outcome) Action3->Document Action4->Document Monitor->Document

References

FAQ & Troubleshooting Guide: Glysobuzole Metabolite Precipitation

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What causes Glysobuzole metabolites to precipitate in the urinary tract? this compound is a sulfonamide derivative [1]. After oral intake, it is absorbed and undergoes N-acetylation and oxidation, with metabolites excreted through the urinary tract [1]. Precipitation occurs when these metabolites, particularly the acetylated forms, exceed their solubility in urine, leading to crystalluria [1]. This is a known concern with sulfonamide drugs [1].

Q2: What are the primary risk factors for metabolite precipitation? The following table summarizes the key risk factors based on general sulfonamide properties and metabolic principles:

Risk Factor Description & Impact
High Dosage / Prolonged Use Increases metabolite concentration in urine, raising supersaturation risk [1].
Urinary pH Solubility of sulfonamide metabolites is pH-dependent; acidic urine can significantly decrease solubility for many compounds.
Urine Volume (Dehydration) Low urine volume increases metabolite concentration, directly promoting supersaturation and crystallization.
Renal Function Impaired kidney function can reduce metabolite clearance, leading to higher urinary concentrations.

Experimental Protocols for Investigation

If you are researching this phenomenon, here are two key experimental approaches.

Protocol 1: Assessing Metabolite Solility *In Vitro*

This protocol helps characterize the physical properties of the metabolite to understand its precipitation potential.

  • Metabolite Solution Preparation: Synthesize or isolate the primary acetylated and oxidized metabolites of this compound. Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO).
  • Urine Mimic Preparation: Create a synthetic urine buffer. Systematically vary the pH of this buffer (e.g., from 5.0 to 8.0) to test pH-dependent solubility.
  • Turbidity Measurement: Add a known quantity of the metabolite stock solution to the urine mimic. Use a nephelometer or spectrophotometer to measure the solution's turbidity over time. A sharp increase in turbidity indicates the point of precipitation.
  • Data Analysis: Determine the solubility threshold (in mg/mL) at different pH levels and temperatures. Plot these values to identify the conditions under which precipitation is most likely.

Protocol 2: Creating a Physical Barrier to Reduce Side Effects

Inspired by research on urinary tract infections (UTIs), this protocol explores a method to potentially reduce mucosal irritation caused by precipitated crystals [2]. The workflow below outlines the co-precipitation process to create a protective barrier.

Start Start Experiment Prep Prepare Saturated Solutions Start->Prep Mix Mix Solutions in Hydroalcoholic Solvent Prep->Mix Check Check for Precipitate Formation? Mix->Check Optimize Optimize Ratios via DOE Check->Optimize No Char Characterize Barrier Properties (e.g., TEER) Check->Char Yes Optimize->Mix End Barrier Efficacy Assessment Char->End

Title: Barrier Formation Experiment Flow

The methodology for the "Characterize Barrier Properties" step can involve:

  • Transepithelial Electrical Resistance (TEER): Using TEER chambers to measure the electrical resistance across a cell monolayer. An increase in resistance after applying the precipitate indicates the formation of a physical barrier that protects the cells [2].
  • Microscopy & Scattering: Using light microscopy and light scattering measurements to confirm the formation and structure of the precipitate [2].

Key Considerations for Researchers

When designing your experiments, please note:

  • Toxicity Profile: Be aware that this compound has shown tumorigenic potential in long-term rodent studies at high doses (214 g/kg/52W-C) [1]. This should inform the design of any in vivo studies and the interpretation of results.
  • Antibacterial Activity: Sulfonamides like this compound are competitive inhibitors of folic acid synthesis in bacteria [1]. This property may confound studies investigating urinary tract infections subsequent to crystal formation, as the drug itself may exert an antibacterial effect.

References

Glysobuzole weight gain adverse effect mitigation

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Weight Gain

Understanding the mechanism is the first step in troubleshooting. Glysobuzole is a sulfonylurea derivative that acts as an insulin secretagogue [1]. The following diagram outlines the pathway through which it is understood to promote weight gain.

G This compound This compound K_Channel ATP-sensitive K+ Channel This compound->K_Channel Blocks Depolarization Depolarization K_Channel->Depolarization Leads to Ca_Influx Ca2+ Influx Depolarization->Ca_Influx Triggers Insulin Insulin Ca_Influx->Insulin Stimulates Secretion WeightGain Weight Gain Insulin->WeightGain Promotes

The primary hypothesis is that weight gain results from chronic hyperinsulinemia and a potential increase in appetite due to hypoglycemic episodes [1].

Quantitative Data on Weight Effects

While specific data for this compound is unavailable, the table below contextualizes its potential effects by comparing it with other glucose-lowering drugs known to cause weight gain.

Drug/Drug Class Reported Weight Increase Notes & Context
This compound No specific data found As a sulfonylurea, weight gain is an expected class effect [1].
Sulfonylureas (Class) ~2-5 kg A well-established class effect due to increased insulin levels [1].
Thiazolidinediones (TZDs) ~3.7% increase (e.g., Pioglitazone) [2] Weight gain is linked to increased subcutaneous adipose tissue [2].
Insulin Therapy Varies; can be significant Dose-dependent effect.

Proposed Mitigation Strategies

Here are potential strategies to mitigate weight gain, based on mechanisms and approaches used with other drugs.

Combination with Weight-Neutral/Anti-Obesity Agents

Combining this compound with an agent that has a weight-loss effect is a primary strategy. The diagram below illustrates a conceptual workflow for this approach.

G Start Research Objective: Mitigate this compound Weight Gain Strategy Combine with a weight-neutral or weight-loss agent Start->Strategy Option1 Alpha-Glucosidase Inhibitor (e.g., Voglibose) Strategy->Option1 Option2 GLP-1 Receptor Agonist Strategy->Option2 Option3 Metformin Strategy->Option3 Outcome Counteracts weight gain while maintaining glycemic control Option1->Outcome Evidence from TZD studies Option2->Outcome Strong evidence for weight loss Option3->Outcome Common clinical practice

  • Alpha-Glucosidase Inhibitors (e.g., Voglibose): A study demonstrated that voglibose prevented body weight gain induced by pioglitazone (a TZD) in Type 2 diabetic patients [2]. The proposed mechanism may involve reduced insulin levels secondary to delayed carbohydrate absorption [2].
  • GLP-1 Receptor Agonists: These agents (e.g., semaglutide, liraglutide) promote weight loss through reduced appetite and delayed gastric emptying [3] [4]. They are a compelling option for combination therapy.
  • Metformin: As a first-line therapy, metformin is weight-neutral or can cause modest weight loss, making it a classic combination partner for sulfonylureas to offset weight effects.
Adjunctive Non-Pharmacological Interventions

Non-drug interventions are a foundational component.

  • Structured Dietary Intervention: Implement and monitor controlled calorie intake. Diet therapy was a key component in the voglibose study [2].
  • Exercise Programs: Regular physical activity is critical to increase energy expenditure and improve insulin sensitivity, counteracting weight gain.

Experimental Protocol for Mitigation

This protocol provides a detailed methodology for evaluating the efficacy of a combination therapy in a pre-clinical rodent model.

1. Research Question: Does the co-administration of Voglibose mitigate weight gain induced by this compound in a diabetic rodent model while maintaining glycemic control?

2. Experimental Groups:

  • Group 1 (Control): Standard diet/chow.
  • Group 2 (Disease Control): Diabetic model + Standard chow.
  • Group 3 (this compound): Diabetic model + this compound (X mg/kg/day, orally).
  • Group 4 (Voglibose): Diabetic model + Voglibose (Y mg/kg/day, orally).
  • Group 5 (Combination): Diabetic model + this compound (X mg/kg/day) + Voglibose (Y mg/kg/day).

3. Materials & Setup:

  • Animals: Establish a diabetic rodent model (e.g., using streptozotocin in rats or using genetically diabetic mice). Include enough animals per group for statistical power (n=8-10).
  • Drugs: this compound and Voglibose, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
  • Equipment: Metabolic cages, scale, glucometer, ELISA kits for insulin and leptin.

4. Procedure & Timeline:

  • Week -2: Induce diabetes and confirm stable hyperglycemia.
  • Week 0: Randomize animals into the 5 groups. Record initial body weight, fasting blood glucose, and baseline HbA1c.
  • Weeks 1-8: Daily oral administration of respective treatments.
  • Weekly Measurements: Body weight, food intake.
  • Bi-weekly Measurements: Fasting blood glucose.
  • Endpoint (Week 8): Terminal blood collection for HbA1c, plasma insulin, leptin, and lipid profile analysis.

5. Data Analysis:

  • Compare body weight change and glycemic parameters (HbA1c, fasting glucose) across groups using one-way ANOVA with a post-hoc test.
  • Correlate body weight with insulin and leptin levels.

Frequently Asked Questions (FAQs)

Q1: this compound is effective for glucose control but causes significant weight gain in our model. What is the first factor to reassess? A1: First, meticulously review the dosage. Sulfonylureas like this compound have a dose-dependent effect on insulin secretion and weight gain [1]. Conduct a dose-response study to find the lowest dose that maintains glycemic efficacy with minimal weight impact.

Q2: Are there any known drug-drug interactions I should be aware of when designing combination therapies? A2: Yes. While specific data on this compound is limited, you must consider potential interactions.

  • Pharmacokinetic: Investigate if this compound or the mitigating drug is a substrate, inhibitor, or inducer of Cytochrome P450 enzymes (e.g., CYP2C9, CYP3A4) or drug transporters [5] [6]. This can alter drug levels and effects.
  • Pharmacodynamic: The primary interaction sought is beneficial—improved glucose control with reduced weight gain. However, monitor for additive risks of hypoglycemia when combining this compound with other insulin secretagogues or insulin itself [1] [6].

Q3: The field is moving toward GLP-1 and multi-agonists. Is research into this compound mitigation still relevant? A3: While newer agents are promising, research on mitigating side effects of established drugs remains highly relevant. It provides insights into mechanism-based toxicology and combination strategies that can be applied broadly. Furthermore, understanding these pathways is valuable for managing patients who are still on or may be prescribed older, more affordable medications [7].

References

Glysobuzole nausea management during treatment

Author: Smolecule Technical Support Team. Date: February 2026

Why Might Glysobuzole Cause Nausea?

Nausea is a documented adverse effect of this compound and is a known side effect of sulfonylurea drugs in general [1] [2]. The mechanisms are not fully defined for this compound specifically, but based on drug class effects and general pharmacology, potential causes include:

  • Direct Gastrointestinal Irritation: As an oral drug, this compound may directly irritate the stomach lining [3].
  • Hypoglycemia: A primary mechanism of this compound is to increase insulin secretion, which can lead to low blood sugar (hypoglycemia). Nausea is a common symptom of hypoglycemia [1] [3].
  • Modulation of Autonomic Function: Drug-induced nausea often involves pathways of the autonomic nervous system, which controls gut function [4].

Evidence-Based Antiemetic Options for Management

When designing protocols for managing nausea in a clinical or preclinical setting, the following classes of antiemetics are considered, based on their mechanisms of action [5]:

Antiemetic Class Example Drugs Primary Mechanism of Action Key Considerations for Research
Serotonin (5-HT3) Receptor Antagonists Ondansetron, Granisetron Blocks 5-HT3 receptors in the gut and brain Effective for drug-induced, cytotoxic nausea; watch for QTc prolongation in models [5].
Dopamine (D2) Receptor Antagonists Prochlorperazine, Metoclopramide Blocks D2 receptors in the chemoreceptor trigger zone Metoclopramide also promotes gastric emptying; risk of extrapyramidal side effects [5].
Antihistamines Promethazine, Meclizine Blocks histamine H1 receptors in the vestibular system and brainstem Useful if nausea has a vertigo component; causes significant sedation [5].
Neurokinin-1 (NK1) Receptor Antagonists Aprepitant, Fosaprepitant Blocks substance P binding in the brain Often used for delayed-phase nausea, particularly with cytotoxic drugs [5].
Anticholinergics Scopolamine Blocks muscarinic M1 receptors Primarily for motion sickness; transdermal patch available [5].

Proposed Experimental Workflow for Nausea Investigation

For researchers investigating this adverse effect, the following workflow outlines a systematic approach from initial assessment to protocol development. The relationships and decision points in this process can be visualized in the diagram below.

G cluster_pathways Select Antiemetic by Pathway Start Investigate this compound-Induced Nausea A Confirm Blood Glucose Levels Start->A B Rule Out Hypoglycemia A->B Normal End Implement Management Strategy A->End Low C Evaluate for Non-Drug Causes B->C D Consider Drug Interactions (CYP Enzyme Inhibition) C->D No Other Cause Found C->End Other Cause Found E Design Anti-Emetics Trial D->E F Select Antiemetic per Pathway E->F G Establish Dosing & Monitoring Protocol F->G P1 5-HT3 Pathway (e.g., Ondansetron) P2 D2 Pathway (e.g., Metoclopramide) P3 NK1 Pathway (e.g., Aprepitant) P4 H1/M1 Pathway (e.g., Promethazine) G->End

Key Considerations for Protocol Development

  • Drug Interaction Potential: this compound's metabolism pathway is not explicitly detailed in the available literature. A general principle in drug development is to screen for interactions with common cytochrome P450 enzymes [6] [7]. If this compound is metabolized by or inhibits enzymes like CYP2C9, CYP2C19, or CYP3A4, co-administration with antiemetics that share these pathways could alter their efficacy or toxicity [6] [8] [7].
  • Dosing and Administration: Non-oral routes (e.g., intravenous, transdermal) should be considered for antiemetics if vomiting is severe. Always refer to the latest preclinical or clinical safety data for dose selection.
  • Monitoring: Protocols should include monitoring for both the resolution of nausea and potential side effects of the antiemetic itself, such as sedation, QTc interval changes, or extrapyramidal symptoms [5].

References

Understanding Skin Sensitization and Its Assessment

Author: Smolecule Technical Support Team. Date: February 2026

Skin sensitization is an immunological process that can lead to allergic contact dermatitis (ACD). Once sensitization occurs, it is generally irreversible, making prevention and early identification crucial in drug development [1].

The process is well-described by an Adverse Outcome Pathway (AOP), which maps the sequence of events from initial chemical exposure to the allergic response [2] [3]. This AOP is the foundation for most modern non-animal testing methods.

The following diagram illustrates the key biological events in this established pathway:

G A Chemical Exposure B Key Event 1 Molecular Initiating Event Covalent binding to skin proteins A->B C Key Event 2 Keratinocyte Response Inflammation & antioxidant gene activation B->C D Key Event 3 Dendritic Cell Activation & migration to lymph nodes C->D E Key Event 4 T-cell Proliferation & immune memory D->E F Adverse Outcome Allergic Contact Dermatitis E->F

Established Non-Animal Testing Methods (NAMs)

For a substance like Glysobuzole, you would typically investigate its potential to trigger the Key Events in the AOP. The following table summarizes the standard, internationally recognized non-animal methods used for this purpose [4] [3] [5].

Test Method Name AOP Key Event Targeted Brief Methodology Summary Primary Readout / Measurement
Direct Peptide Reactivity Assay (DPRA) [3] KE1: Protein Binding Incubate test chemical with synthetic peptides. Percent peptide depletion measured by HPLC.
KeratinoSens [3] KE2: Keratinocyte Response Use reporter gene cell line to measure antioxidant response. Luminescence indicating gene activation.
h-CLAT (Human Cell Line Activation Test) [3] KE3: Dendritic Cell Activation Expose human leukemia cell line (THP-1) to chemical. Changes in surface markers (CD86, CD54) via flow cytometry.
Sens-IS Covers multiple events Use reconstructed human epidermis model. Genetic expression profile related to sensitization.

Defined Approaches for Hazard Assessment

No single test can fully replace animal data. Therefore, regulatory bodies like the OECD encourage Defined Approaches (DAs), which integrate data from multiple NAMs using a fixed formula for interpretation [4] [5].

  • OECD Guideline No. 497: Provides internationally accepted DAs, such as the "2o3" rule, where positive results in any 2 out of 3 key in vitro tests (e.g., DPRA, KeratinoSens, h-CLAT) lead to a classification as a sensitizer [4].
  • Integrated Testing Strategies (ITS): These can incorporate NAM data with computational models (Q)SARs) and read-across predictions from similar chemicals to strengthen the overall assessment [3].

Frequently Asked Questions for a Technical Support Context

Q: What is the first step in assessing the skin sensitization potential of a new chemical entity like this compound? A: The first step is a thorough review of existing data. This includes checking for any structural alerts (Q)SAR and examining data on chemically analogous compounds (read-across). If no reliable data exists, initiating a testing strategy based on the AOP, starting with the DPRA assay to assess protein binding, is recommended [3].

Q: One of our in chemico tests provided an equivocal result. How should we proceed? A: Do not rely on a single test. This is a core principle of DAs. Follow a predefined testing strategy, such as OECD TG 497. An equivocal result in one assay should be supplemented with data from other NAMs targeting different Key Events (e.g., KeratinoSens and h-CLAT) to form a conclusive weight-of-evidence assessment [4] [3].

Q: Our formulation is a complex mixture. Are NAMs still applicable? A: Yes, but with challenges. NAMs have shown success with some complex mixtures like botanicals and agrochemicals. However, issues like poor water solubility or the presence of multiple constituents can interfere. A positive result is usually informative, but a negative result may be inconclusive, requiring further refinement of the testing strategy or clinical evaluation [5].

Q: From a prevention standpoint, what is the key takeaway for drug developers? A: The most effective prevention is early identification of sensitization hazard during chemical design and candidate selection. Integrating NAMs and DAs early in the R&D pipeline allows for the selection of compounds with lower sensitization potential, ultimately reducing the risk of failure in later-stage clinical trials [6].

Troubleshooting Common Experimental Challenges

  • Problem: Poor solubility of the test substance.

    • Recommendation: This is a common issue with drug compounds. You may need to use a compatible solvent that does not interfere with the assay. The OECD test guidelines provide guidance on acceptable solvents and their maximum concentrations. If solubility remains a barrier, consider using a different NAM that may be more tolerant, or seek expert consultation [5].
  • Problem: Inconsistent results between different NAMs.

    • Recommendation: This underscores the need for a Defined Approach. Refer to OECD TG 497, which provides a pre-validated decision matrix to resolve such conflicts. The final classification should be based on the integrated outcome of the DA, not on any single assay result [4].

References

Glysobuzole ocular toxicity mechanisms and prevention

Author: Smolecule Technical Support Team. Date: February 2026

Glysobuzole Profile and Known Toxicity

This compound is an oral antidiabetic drug, a sulfonamide derivative that works by stimulating insulin release from pancreatic beta-cells [1]. The table below summarizes key information relevant to its toxicity profile:

Property Description
Drug Class Sulfonamide derivative / Sulfonylurea-like [1]
Primary Mechanism Blocks ATP-sensitive potassium channels in pancreatic β-cells, promoting insulin secretion [1]
General Adverse Effects Hypoglycemia, weight gain, nausea, skin irritation [1]
Direct Ocular Toxicity Mention The sulfonyl nitrate part of the molecule is identified as a cause of ocular toxicity [1].
Other Toxicological Data Skin sensitization (linked to benzene ring); Tumorigenic data in rats (equivocal tumorigenic agent) [1]

General Framework for Ocular Toxicity Assessment

For medications without well-documented ocular toxicity, a proactive monitoring strategy is recommended. The following workflow outlines a general approach for preclinical and clinical assessment:

G cluster_mechanisms Potential Mechanisms start Suspected Drug with Ocular Toxicity Risk mech Hypothesize Toxicity Mechanism start->mech m1 On-target toxicity: Target antigen expressed on ocular cells mech->m1 e.g., ADC drugs m2 Off-target toxicity: Bystander effect, passive diffusion mech->m2 e.g., small molecules m3 Cellular stress pathways: Paraptosis, apoptosis mech->m3 e.g., glucocorticoids in_vitro In Vitro Models in_vivo In Vivo Animal Studies in_vitro->in_vivo Validate findings clinical Clinical Monitoring in_vivo->clinical Establish monitoring protocol prevent Prevention & Management clinical->prevent Implement strategy m1->in_vitro m2->in_vitro m3->in_vitro

Potential Mechanisms of Ocular Toxicity

While not specific to this compound, drug-induced retinal injury can occur through several pathways [2]:

  • Blood-Retinal Barrier Penetration: Systemically administered drugs can reach the retina via the blood supply, potentially causing damage to retinal neurons (photoreceptors, bipolar cells, ganglion cells) or glial cells (Müller cells) [2].
  • Paraptosis (as seen with glucocorticoids): This is a non-apoptotic, caspase-independent cell death pathway characterized by cytoplasmic vacuolization [3].
Recommended Experimental Protocols

To investigate this compound's ocular effects, consider these methodologies:

  • In Vitro Models
    • Cell Viability Assays: Use the MTT assay to quantify cell viability. Treat cultured retinal cells (e.g., retinal pigment epithelial (RPE) cells, Müller glial cells) with this compound and measure the reduction of MTT to formazan as a marker of metabolic activity [3].
    • Cell Death Characterization: Employ techniques like TUNEL assay for DNA fragmentation (though may be negative in paraptosis), annexin-V binding for phosphatidylserine exposure, and immunostaining for activated caspase-3 to rule out classic apoptosis. For paraptosis, investigate cytoplasmic vacuolization and markers like AIP-1/Alix [3].
  • In Vivo Models & Clinical Monitoring
    • Animal Studies: Conduct intravitreal injections or systemic administration in animal models, followed by ultrastructural analysis of retinal tissue [3].
    • Patient Examination: Implement routine slit-lamp examinations to detect corneal issues like pseudomicrocysts. Use in vivo confocal microscopy (IVCM) for high-resolution imaging of the corneal layers. The Keratopathy and Visual Acuity (KVA) scale can help grade findings and guide management [4].

Prevention and Management Strategies

Based on protocols for drugs with known ocular toxicity [4]:

  • Baseline and Routine Exams: Conduct a comprehensive ophthalmic examination before initiating treatment and at regular intervals during therapy.
  • Prophylactic Therapy: For some drugs, prophylactic topical corticosteroids (e.g., 1% prednisolone) during treatment cycles can help mitigate ocular surface adverse events. Preservative-free artificial tears are also commonly recommended.
  • Dose Modification: Be prepared to delay treatment, reduce the dose, or discontinue the drug based on the severity of ocular findings, following a predefined scale like the KVA [4].
  • Patient Guidance: Advise patients to report any visual symptoms immediately and to avoid contact lens wear, which may exacerbate surface toxicity [4].

Guidance for Further Research

The lack of direct evidence requires a systematic approach:

  • Focus on Sulfonamide Core: Investigate the sulfonyl nitrate and benzene ring moieties highlighted in the chemical structure [1] as potential structural contributors to toxicity.
  • Explore Shared Pathways: Research the ocular toxicity mechanisms of other sulfonamide-derived drugs or sulfonylureas, as these may share biological pathways with this compound.
  • Consult Specialized Databases: Search toxicology databases and patent literature more extensively for unpublished or proprietary studies on this compound.

References

FAQ: Glysobuzole Drug Interaction Potential

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the primary mechanism of Glysobuzole, and what are the key interaction risks?

As a sulfonylurea, this compound's primary mechanism is to stimulate insulin secretion by binding to the Sulfonylurea Receptor 1 (SUR1) on pancreatic beta-cells and inhibiting ATP-sensitive potassium (KATP) channels [1]. This mechanism informs its main interaction risks:

  • Pharmacodynamic Interactions: The primary risk is additive hypoglycemia when combined with other glucose-lowering agents.
  • Pharmacokinetic Interactions: this compound's metabolism pathway is not explicitly documented in the available literature. However, as many sulfonylureas are metabolized by hepatic cytochrome P450 (CYP) enzymes, interactions are possible with drugs that induce or inhibit these enzymes. For instance, the antifungal drug fluconazole is a known CYP inhibitor and can increase the plasma concentrations of concurrently administered drugs, leading to adverse effects [2] [3] [4].

Q2: Which drug classes require heightened vigilance for interactions with this compound?

The following table summarizes high-risk drug classes, extrapolated from general sulfonylurea safety profiles.

Drug Class Example Medications Interaction Result & Precautions
Strong CYP Inhibitors Fluconazole [2] [3], clarithromycin [5] May increase sulfonylurea plasma levels, raising hypoglycemia risk; close glucose monitoring is essential.
Other Antidiabetic Drugs Insulin, Metformin, GLP-1 RAs Additive hypoglycemic effect; dose adjustments of one or both agents may be necessary.
Anticoagulants Warfarin [2] [5] Some sulfonylureas may compete for protein binding or metabolism, potentially increasing anticoagulant effect and bleeding risk. Monitor INR closely.
Certain Cardiovascular Agents Amiodarone [5] [4] May inhibit sulfonylurea metabolism, increasing hypoglycemia risk.

Troubleshooting Guide: Investigating Unknown Interactions

When a potential interaction is suspected, the following experimental workflow can help identify and characterize it.

cluster_pd PD Assessment Details cluster_pk PK Assessment Details cluster_vitro In Vitro Assay Details Start Start: Suspected Drug Interaction P1 1. Pharmacodynamic (PD) Assessment Start->P1 P2 2. Pharmacokinetic (PK) Assessment Start->P2 P3 3. In Vitro Enzyme Inhibition/Induction Start->P3 Mech Characterize Interaction Mechanism P1->Mech PD1 Measure glucose levels in animal models or clinical samples PD2 Assess insulin secretion and sensitivity markers P2->Mech PK1 Analyze plasma concentrations of this compound (Cmax, AUC) PK2 Determine half-life (t½) and clearance P3->Mech V1 Test with human liver microsomes V2 Identify specific CYP enzyme involvement Eval Evaluate Clinical Relevance Mech->Eval

Experimental Protocol for Key Stages

1. Pharmacodynamic (PD) Interaction Study

  • Objective: To determine if a co-administered drug alters the glucose-lowering effect of this compound.
  • Methodology:
    • Use an appropriate animal model of diabetes or glucose intolerance.
    • Administer this compound alone and in combination with the suspect drug.
    • Key Metrics: Monitor blood glucose levels frequently over 24 hours. Perform an oral glucose tolerance test (OGTT) at the end of the study. Measure insulin and C-peptide levels to assess beta-cell function [1].
  • Data Interpretation: A significant and sustained enhancement of glucose-lowering with the combination indicates a synergistic PD interaction, increasing hypoglycemia risk.

2. Pharmacokinetic (PK) Interaction Study

  • Objective: To determine if a co-administered drug affects the absorption, distribution, metabolism, or excretion of this compound.
  • Methodology:
    • A randomized, crossover study in a relevant model or human volunteers.
    • Administer this compound alone and after pre-treatment with the suspect drug.
    • Key Metrics: Collect serial blood samples to measure this compound plasma concentration. Calculate PK parameters: AUC (extent of absorption), Cmax (peak concentration), and tmax (time to peak concentration) [6] [7].
  • Data Interpretation: A significant increase in AUC and Cmax of this compound when co-administered suggests the suspect drug is inhibiting its metabolism, similar to how fluconazole affects other drugs [2].

3. In Vitro Metabolism and Enzyme Mapping

  • Objective: To identify the specific CYP enzymes responsible for this compound metabolism and which ones are inhibited by the interacting drug.
  • Methodology:
    • Incubate this compound with a panel of individual recombinant human CYP enzymes or human liver microsomes.
    • Use specific chemical inhibitors or antibodies against each major CYP enzyme to see which one blocks this compound metabolism.
  • Data Interpretation: Identification of the primary metabolic pathway allows for predicting interactions with known inhibitors or inducers of that specific enzyme.

References

Glysobuzole treatment failure after 2 weeks management

Author: Smolecule Technical Support Team. Date: February 2026

Glysobuzole Fact Sheet

The table below summarizes key information about this compound from the search results.

Property Description
Drug Class Oral antidiabetic drug; sulfonamide derivative similar to sulfonylureas [1].
Primary Mechanism Binds to sulfonylurea receptors on pancreatic β-cells. Blocks ATP-dependent potassium channels, leading to membrane depolarization, calcium influx, and insulin secretion [1].
Common Adverse Effects Hypoglycemia (due to glucose-independent insulin secretion), weight gain, nausea, skin irritation [1].
Reported Cause of Treatment Failure Lack of glycemic control after 2 weeks may necessitate dosage increase. In some cases, patients completely stop treatment due to an inability to swallow the prescribed pills [1] [2].

Frequently Asked Questions for Researchers

  • What does it mean if glycemic control is not achieved after two weeks of this compound management? The literature indicates that a lack of glycemic control at the two-week mark is a signal that the current dosage may be insufficient. The recommended action is to increase the dosage until control is achieved [1]. For research models, this may indicate a need to review the model's metabolic responsiveness or the dosing regimen.
  • Aside from efficacy, what other factors could lead to treatment failure in a clinical or preclinical setting? Beyond biochemical efficacy, real-world treatment failure can occur due to factors that affect patient or animal subject compliance. A study on pill properties found that a small percentage of participants stopped their treatment altogether because they could not swallow the prescribed pills [2]. This highlights that pill size, shape, and surface texture can be critical, yet often overlooked, variables in treatment success.

Investigation Workflow for Treatment Failure

Since detailed signaling pathways for this compound were not available, the following diagram outlines a general logical approach to investigating the failure of a sulfonylurea-like drug. You can use this as a framework for designing your experiments.

G cluster_1 Primary Investigations cluster_2 Hypothesis-Driven Deep Dive Start Treatment Failure Observed PK Pharmacokinetic (PK) Analysis Start->PK PD Pharmacodynamic (PD) Analysis Start->PD Comp Compliance & Administration Start->Comp Mech Mechanism-Level Investigation PK->Mech If PK normal Meta Metabolic Adaptation Analysis PK->Meta If rapid clearance PD->Mech If PD blunted PD->Meta If initial PD response Env Environmental & Model Factors Comp->Env If compliance ruled out Outcome Identify Root Cause & Design New Strategy Mech->Outcome Meta->Outcome Env->Outcome

Proposed Experimental Protocols

Based on the investigation workflow, here are potential experimental methodologies to explore the causes of treatment failure.

  • 1. Pharmacokinetic (PK) Profile Analysis

    • Objective: To determine if the drug is being adequately absorbed and reaching systemic circulation.
    • Methodology: Administer a single dose of this compound to animal models. Collect serial blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes). Use Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to measure plasma concentrations of this compound and its major metabolites. Calculate key PK parameters: C~max~ (maximum concentration), T~max~ (time to C~max~), and AUC (area under the curve, indicating total exposure).
  • 2. Pharmacodynamic (PD) Response Assessment

    • Objective: To evaluate the biological effect of the drug over time.
    • Methodology: In an animal model of diabetes, administer this compound daily. Measure blood glucose and insulin levels at baseline and at regular intervals (e.g., 30, 60, 120 minutes) after administration on Day 1 and Day 14. Compare the glucose-lowering effect and insulin-secreting response between the two time points to assess potential desensitization.
  • 3. Beta-Cell Function and Receptor Studies

    • Objective: To investigate if treatment failure is due to target receptor downregulation or beta-cell exhaustion.
    • Methodology: Isolate pancreatic islets from treatment-naive and this compound-treated models. Using techniques like RT-PCR or Western Blot, analyze the expression of sulfonylurea receptor subunits (e.g., SUR1). Perform in vitro glucose-stimulated insulin secretion (GSIS) assays with and without this compound to assess beta-cell responsiveness directly.

References

Glysobuzole vs glimepiride efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

What is Known About Glimepiride

Glimepiride is a well-established second-generation sulfonylurea used for managing type 2 diabetes. Here is a summary of its key characteristics based on the available information [1] [2] [3]:

Aspect Description
Drug Class Second-generation sulfonylurea (sometimes classified as third-generation) [3].
Primary Mechanism Stimulates insulin release from pancreatic beta-cells by closing ATP-dependent potassium channels [3].
Extrapancreatic Effects May improve insulin sensitivity in peripheral tissues and promote glucose transporter (GLUT4) translocation [3].
Dosage Range 1 mg to 8 mg once daily [1] [2].
Key Efficacy Reduces HbA1c by 1.5% to 2.0% [3].
Hypoglycemia Risk Generally considered to have a lower risk of hypoglycemia compared to glyburide (another sulfonylurea) [2] [3].

Experimental Insights on Glimepiride

For research purposes, the methodology from key glimepiride studies can serve as a reference for designing comparative trials.

  • Long-term Comparative Trials: In one-year studies, glimepiride was found to be similar in efficacy to glibenclamide (glyburide) and glipizide. These trials typically involved titrating the dose from a low starting point (e.g., 1 mg/day) to a maximum effective dose (e.g., 8 mg/day) based on glycemic response, with HbA1c and fasting plasma glucose as primary endpoints [2].
  • Mechanism of Action Studies: The insulin secretagogue effect of glimepiride has been confirmed using euglycemic and hyperglycemic clamp techniques, which showed it improves both first- and second-phase insulin secretion [3].
  • Safety and Biomarker Studies: A 24-week study investigated the effects of glimepiride on cardiovascular biomarkers in patients with type 2 diabetes. The protocol involved switching patients from other sulfonylureas or adding glimepiride, starting at 1 mg daily and titrating up to achieve an HbA1c target. Serum levels of various biomarkers (e.g., glycer-AGE, cytokines, growth factors) were measured at baseline and at the end of the study [4].

Mechanism of Action of Sulfonylureas

The following diagram illustrates the general mechanism of action for sulfonylureas like glimepiride, based on described pharmacodynamics [3].

G Sulfonylurea\n(e.g., Glimepiride) Sulfonylurea (e.g., Glimepiride) SUR1 Receptor\non β-cell SUR1 Receptor on β-cell Sulfonylurea\n(e.g., Glimepiride)->SUR1 Receptor\non β-cell Binds to ATP-sensitive K+ Channel\n(KATP) ATP-sensitive K+ Channel (KATP) SUR1 Receptor\non β-cell->ATP-sensitive K+ Channel\n(KATP) Closes K+ Efflux K+ Efflux ATP-sensitive K+ Channel\n(KATP)->K+ Efflux Reduces Membrane Depolarization Membrane Depolarization K+ Efflux->Membrane Depolarization Causes Voltage-gated Ca2+ Channel Voltage-gated Ca2+ Channel Membrane Depolarization->Voltage-gated Ca2+ Channel Opens Ca2+ Influx Ca2+ Influx Voltage-gated Ca2+ Channel->Ca2+ Influx Increases Insulin Secretion Insulin Secretion Ca2+ Influx->Insulin Secretion Stimulates

References

Glysobuzole vs other sulfonylureas safety profile

Author: Smolecule Technical Support Team. Date: February 2026

Safety Profile of Commonly Studied Sulfonylureas

Drug Hypoglycemia Risk Cardiovascular Risk (vs. DPP-4 inhibitors) Weight Gain Other Considerations
Glipizide Intermediate risk [1] Higher risk (RR 1.13; 95% CI, 1.03-1.23) [2] [3] Class effect: common [1] [4] Not recommended in older adults; associated with severe hypoglycemia [1] [5]
Glyburide (Glibenclamide) Highest risk among second-generation drugs [1] [5] Inconsistent data (increased risk in some meta-analyses) [6] Class effect: common [1] [4] Avoid in renal impairment and elderly; on Beers Criteria list [1] [5]
Glimepiride Lower risk compared to glyburide [1] Inconsistent data (some studies show no significant increase) [2] [3] [6] Class effect: common [1] [4] May have a more favorable safety profile within the class [6]

Key Experimental Data and Methodologies

The data in the table comes from several types of studies. Here are the methodologies behind some key findings:

  • Cardiovascular Safety Study (2025): A large-scale, multicenter observational cohort study emulated a target trial to compare the cardiovascular safety of sulfonylureas versus DPP-4 inhibitors [2]. The study used electronic health records and insurance claims data from 2014-2023. Propensity score matching was employed to balance cohorts, and Cox proportional hazards models were used to estimate hazard ratios for MACE (Major Adverse Cardiovascular Events) over a 5-year follow-up period [2] [3].
  • Meta-Analysis of Head-to-Head Trials (2022): This analysis pooled data from 31 randomized controlled trials (RCTs) to compare sulfonylureas with other antidiabetic drugs (metformin, DPP-4, SGLT-2, and GLP-1 receptor agonists) that have a low hypoglycemia risk [6]. The study used a fixed-effects model to calculate pooled odds ratios (ORs) for all-cause mortality, MACE, and severe hypoglycemia, and assessed the risk of bias with the Cochrane risk of bias tool (v2) [6].

Mechanism of Action and Safety Concerns

All sulfonylureas, including glysobuzole, share a common mechanism for lowering blood glucose, which is also the source of their primary safety concerns.

G SU Sulfonylurea (SU) SUR1 SUR1 Receptor SU->SUR1 K_Channel ATP-sensitive K+ Channel SUR1->K_Channel  Inhibits Depolarization Membrane Depolarization K_Channel->Depolarization Ca_Channel Voltage-gated Ca2+ Channel Depolarization->Ca_Channel  Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Insulin Insulin Secretion Ca_Influx->Insulin

  • Mechanism: Sulfonylureas bind to the SUR1 receptor on pancreatic beta-cells, inhibiting ATP-sensitive potassium channels. This leads to membrane depolarization, opening of voltage-gated calcium channels, calcium influx, and ultimately, insulin secretion [1] [7].
  • Link to Safety Issues: A critical safety concern is that this insulin secretion is glucose-independent, meaning it can occur even when blood sugar levels are low or normal, leading to hypoglycemia [1]. Furthermore, some sulfonylureas can bind to SUR2 receptors on cardiac and vascular smooth muscle cells. This off-target effect is hypothesized to interfere with ischemic preconditioning, a heart's self-protective mechanism, which may explain the associated cardiovascular risks [2] [4].

Interpretation Guide for Researchers

For your comparison guide, the following points are crucial:

  • Focus on Established Drugs: Current evidence does not support a detailed safety comparison with this compound. Research efforts should be directed toward the sulfonylureas in clinical use today.
  • Class vs. Agent-Specific Risk: While concerns about hypoglycemia and weight gain are class-wide effects, cardiovascular risk is not uniform across all sulfonylureas. Safety profiles are agent-specific, as shown in the table [2].
  • Comparator Basis: Many recent studies compare sulfonylureas against newer drug classes (e.g., DPP-4, SGLT-2, GLP-1 RAs). The observed safety disadvantages of sulfonylureas are often relative to these newer agents, which have demonstrated cardiovascular benefits or neutrality [8] [6] [9].

References

Glysobuzole vs nateglinide mechanism differences

Author: Smolecule Technical Support Team. Date: February 2026

Nateglinide: Mechanism of Action and Properties

Nateglinide is a rapid-acting, short-lasting insulinotropic agent used to treat type 2 diabetes mellitus, primarily to control postprandial hyperglycemia [1] [2]. Its mechanism can be visualized as follows:

G Glucose Glucose SUR1 SUR1 Glucose->SUR1 Sensitizes Nateglinide Nateglinide Nateglinide->SUR1 Binds & Blocks KATP_Channel KATP_Channel SUR1->KATP_Channel Closes Depolarization Depolarization KATP_Channel->Depolarization Ca2_Influx Ca2_Influx Depolarization->Ca2_Influx Opens VDCCs InsulinSecretion InsulinSecretion Ca2_Influx->InsulinSecretion

The table below summarizes the key characteristics of nateglinide derived from experimental and clinical data:

Property Description
Drug Class Meglitinide analog (phenylalanine derivative) [3] [2].
Primary Molecular Target Sulfonylurea receptor 1 (SUR1) subunit of the β-cell KATP channel [4] [2] [5].
Mechanism Binds to and blocks KATP channels, causing membrane depolarization, opening of voltage-dependent calcium channels (VDCCs), calcium influx, and exocytosis of insulin granules [4] [3] [2].
Key Distinguishing Features Rapid association/dissociation from SUR1; insulin secretion is glucose-sensitive, with higher potency at elevated glucose levels; stimulates early-phase insulin secretion [4] [2].
Primary Enzymes Involved CYP2C9 (major) and CYP3A4 (minor) [1] [5].
Primary Route of Elimination Renal (approx. 80-90% of metabolites) [1] [2].

Key Experimental Insights into Nateglinide

The following table summarizes critical experimental findings that elucidate nateglinide's unique behavior:

Experimental Focus Methodology & Key Findings Interpretation & Relevance

| KATP Channel-Independent Secretion | Methodology: Acute static incubation of clonal pancreatic BRIN-BD11 cells with nateglinide in depolarized conditions (high K+) to render KATP channels inactive [4]. Finding: Nateglinide (50-200 µM) stimulated significant insulin secretion in depolarized cells, both in the absence and presence of glucose [4]. | Nateglinide has a direct, KATP channel-independent effect on insulin exocytosis, likely targeting intracellular sites involved in secretion [4]. | | Glucose-Dependent Potency | Methodology: In vitro studies on rat β-cells measuring KATP current inhibition at different glucose concentrations [2]. Finding: The potency of nateglinide increased 16-fold when glucose concentration was raised from 3 mmol/L to 16 mmol/L [2]. | This "glucose-sensitizing" property underlies its low risk of causing hypoglycemia, as its action is potentiated in the hyperglycemic postprandial state [2]. | | Effects on Postprandial Lipids | Methodology: Oral fat load administered to Zucker fatty (ZF) and Goto-Kakizaki (GK) rats, with plasma triglycerides monitored [6]. Finding: Nateglinide (50 mg/kg) significantly suppressed the postprandial increase in plasma triglycerides (p<0.01), an effect not seen with glibenclamide or voglibose [6]. | Suggests a potential benefit beyond glycemic control, possibly by reducing cardiovascular risk factors associated with postprandial hypertriglyceridemia [6]. |

Information Gap on Glysobuzole

Despite a comprehensive search, no scientific literature or data on "this compound" was identified. It is possible that:

  • The drug name may be spelled differently (e.g., Glisobuzole).
  • It could be an older or less commonly used compound with limited published research.
  • It might be an investigational drug not yet widely covered in the scientific literature.

How to Proceed

To find the information you need for a complete comparison, I suggest you:

  • Verify the spelling of "this compound," as standardized international drug names often begin with "gli-" (e.g., glibenclamide, glipizide).
  • Consult specialized databases such as IUPHAR/BPS Guide to PHARMACOLOGY, DrugBank, or PubMed, using potential alternative spellings.
  • Review historical sources or pharmaceutical textbooks, as it might be an older drug that has been superseded.

References

Glysobuzole oral antidiabetic drugs comparative effectiveness

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Effectiveness of Second-Line Antidiabetic Drugs

The following data comes from a large 2025 study comparing the three most common second-line oral glucose-lowering drugs added to metformin therapy. The primary outcome was the change in HbA1c after one year of treatment [1] [2].

Table: HbA1c Reduction of SGLT2 Inhibitors vs. Other Drug Classes

Comparison Age Group Mean HbA1c Difference (mmol/mol) Mean HbA1c Difference (%)
SGLT2i vs. SU 18-49 years -5.74 (-7.47, -4.01) -0.5 (-0.7, -0.4)
50-69 years -4.03 (-5.61, -2.44) -0.4 (-0.5, -0.2)
≥70 years -2.68 (-4.50, -0.86) -0.3 (-0.4, -0.07)
SGLT2i vs. DPP4i 18-49 years -5.80 (-7.60, -4.00) -0.5 (-0.7, -0.4)
50-69 years -4.13 (-5.82, -2.45) -0.4 (-0.5, -0.2)
≥70 years -3.13 (-5.01, -1.24) -0.3 (-0.4, -0.1)

Note: Data presented as Mean Difference (95% Confidence Interval). Negative values indicate a greater reduction in HbA1c with SGLT2 inhibitors. SGLT2i: Sodium-glucose cotransporter-2 inhibitors; SU: Sulfonylureas; DPP4i: Dipeptidyl peptidase-4 inhibitors. [1] [2]

The study concluded that SGLT2 inhibitors were more effective than either sulfonylureas or DPP4 inhibitors in reducing HbA1c across all age groups, though the effect was most pronounced in younger adults. The benefits were consistent regardless of baseline HbA1c levels or the presence of multiple long-term conditions [1] [3] [2].

Glysobuzole Profile

This compound is an oral antidiabetic drug classified as a sulfonylurea [4].

  • Mechanism of Action: Like other sulfonylureas, it acts by binding to receptors on pancreatic β-cells. This blocks ATP-dependent potassium channels, leading to membrane depolarization, calcium influx, and ultimately, the secretion of insulin [4].
  • Efficacy and Adverse Effects: Its primary effect is lowering blood glucose by increasing insulin release. Potential adverse effects include hypoglycemia (as insulin release is not glucose-dependent), weight gain, nausea, and skin irritation [4].
  • Toxicity Data: Acute toxicity studies in rodents show an oral LD50 of 534 mg/kg in rats and 468 mg/kg in mice. A long-term study in rats suggested potential tumorigenic effects in the kidneys, ureter, and bladder with prolonged high-dose exposure [4].

Experimental Protocol Overview

The comparative data in the table above was generated using a target trial emulation approach with instrumental variable analysis on routine clinical data [1] [2]. Here is a simplified workflow of the methodology:

Start Study Population: 41,790 individuals from CPRD initiating second-line therapy (2015-2021) A Target Trial Emulation: Define eligibility, treatment strategies, and outcomes Start->A B Instrumental Variable Analysis: Reduce confounding bias A->B C Outcome Measurement: Change in HbA1c from baseline to 1-year follow-up B->C D Stratified Analysis: By age, baseline HbA1c, and multiple long-term conditions (MLTCs) C->D

Key Methodological Steps [1] [2]:

  • Data Source: Analysis of linked primary care (Clinical Practice Research Datalink) and hospital data from England.
  • Target Trial Emulation: The study design mimics a pragmatic randomized controlled trial using observational data by explicitly defining core trial components (eligibility criteria, treatment strategies, assignment procedures, outcomes, follow-up, etc.).
  • Instrumental Variable Analysis: This statistical technique was used to help control for unmeasured confounding, a common limitation in observational studies. The instrumental variable was based on regional variation in prescribing practices.
  • Outcome and Subgroups: The primary outcome was the absolute change in HbA1c. Pre-specified subgroup analyses were conducted based on patient age, baseline HbA1c, and the presence of multiple long-term conditions.

Insights for Researchers

  • Focus on Drug Classes: For a comparative effectiveness review, the most current and robust data exists for major drug classes (SGLT2i, DPP4i, SU). Research on individual drugs, especially less common ones like this compound, is limited.
  • This compound's Profile: The information available for this compound is primarily pharmacological and toxicological, with a lack of head-to-head clinical trial data against modern alternatives.
  • SGLT2i as Preferred Option: The findings from the large 2025 study provide strong evidence supporting SGLT2 inhibitors as a preferred second-line option after metformin for a wide range of patients, due to superior HbA1c reduction and known cardiovascular/renal benefits [3].

References

Glysobuzole second-generation sulfonylureas binding affinity

Author: Smolecule Technical Support Team. Date: February 2026

The Search for Glysobuzole

Your query did not return any results for this compound in the scientific literature I accessed. This compound is not listed among the commonly used second-generation sulfonylureas in major reviews and consensus statements [1] [2] [3].

It is possible that this compound is known by a different international nonproprietary name, is a regional medication not widely covered in the English-language scientific literature, or is a compound from the first generation of sulfonylureas.

Established Second-Generation Sulfonylureas

For reference, the table below summarizes the key second-generation sulfonylureas that are well-documented in the current scientific literature and their common dosing.

Drug Name Common Daily Dose (mg) Duration of Action Metabolite Activity
Glibenclamide (Glyburide) 2.5 - 15 [3] Intermediate to Long [3] Active [3]
Glipizide 2.5 - 20 [3] Short to Intermediate [3] Inactive [3]
Gliclazide 40 - 320 (IR); 30 - 120 (MR) [3] Intermediate [3] Inactive [3]
Glimepiride 1 - 6 [3] Intermediate [3] Active [3]
Gliquidone 15 - 180 [3] Short to Intermediate [3] Inactive [3]

IR: Immediate Release; MR: Modified Release

Mechanism of Action and Binding

Although specific data for this compound is unavailable, all sulfonylureas work by a shared mechanism: they bind to the Sulfonylurea Receptor 1 (SUR1) on pancreatic beta-cells, which leads to insulin release [3]. The binding affinity is influenced by which specific site on the SUR1 receptor they engage with.

  • Group A (High SUR1 Specificity): Binds to the A site (cytosolic loop between TM 15-16). This group includes gliclazide [3].
  • Group B (Binds SUR1 & SUR2): Binds to the B site (cytosolic loop between TM 5-6), which is common to different receptor types. This group includes glibenclamide and glimepiride [3].

The following diagram illustrates this shared cellular mechanism of action for sulfonylureas.

G Glucose Glucose Insulin_Release Insulin Release Glucose->Insulin_Release Potentiates SU Sulfonylurea (SU) SUR1 SUR1 Receptor SU->SUR1 1. Binds to K_Channel KATP Channel SUR1->K_Channel 2. Blocks Depolarization Depolarization K_Channel->Depolarization 3. Causes Ca_Influx Ca_Influx Depolarization->Ca_Influx 4. Triggers Ca_Influx->Insulin_Release 5. Stimulates

Suggested Research Pathways

Given the lack of direct data on this compound, here are suggestions for further investigation:

  • Verify the Compound Name: Confirm the standard international nonproprietary name (INN) for "this compound." It may be helpful to check chemical registries or older pharmacological texts.
  • Explore Regional or Historical Literature: If it is an older or regionally specific drug, searching in non-English language databases or specialized historical scientific archives might yield information.
  • Focus on Modern Alternatives: For contemporary research and drug development, the well-characterized sulfonylureas listed in the table above provide a more reliable and evidence-backed basis for comparison.

References

Glysobuzole long-term toxicity studies

Author: Smolecule Technical Support Team. Date: February 2026

Glysobuzole Toxicity Data

The table below summarizes the available toxicity data for this compound from animal studies.

Test Type Species Route of Exposure Dose Toxic Effects / Findings
Acute Toxicity (LD₅₀) [1] Rat Oral 534 mg/kg Details of toxic effects not reported other than lethal dose value.
Acute Toxicity (LD₅₀) [1] Mouse Oral 468 mg/kg Details of toxic effects not reported other than lethal dose value.
Acute Toxicity (LD₅₀) [1] Mouse Intraperitoneal 250 mg/kg Behavioral - ataxia; endocrine - hypoglycemia; nutritional and gross metabolic - body temperature decrease.
Acute Toxicity (LD) [1] Dog Oral >1 gm/kg Behavioral - tremor, muscle weakness; gastrointestinal - nausea or vomiting.
Tumorigenicity (TDLo) [1] Rat Oral 214 gm/kg/52W-C Tumorigenic - equivocal tumorigenic agent by RTECS criteria; kidney, ureter, bladder - tumors.

Standard Protocols for Long-Term Toxicity Studies

Since this compound lacks detailed long-term data, the following established regulatory guidelines describe how such studies should be designed and conducted for pharmaceuticals. You can use these protocols as a benchmark for comparison or for future testing [2] [3].

  • Study Duration & Purpose: Chronic repeated-dose toxicity studies are required to support long-term dosing in late-stage clinical trials. For small molecules, guidelines typically require 6 months of dosing in rodents and 9 months in non-rodents, though a 6-month non-rodent study is accepted in some regions [2].
  • Animal Models: Studies are usually conducted in two species: a rodent (typically the rat) and a non-rodent (typically the dog). The selection should be justified based on the species' general sensitivity and pharmacological relevance [3].
  • Group Size & Design: Each dose group should include enough animals to allow for meaningful statistical evaluation at the end of the study. Standard group sizes are at least 20 rodents per sex per group or at least 4 non-rodents per sex per group. The study should include a control group and several dose-treated groups to establish a dose-response relationship [3].
  • Key Endpoints Measured: These studies are complex and integrate multiple assessments [2]:
    • Clinical Observations: Daily checks for mortality and moribundity.
    • Body Weight and Feed Consumption: Measured and recorded regularly.
    • Clinical Pathology: Hematology, clinical chemistry, and urinalysis.
    • Ophthalmologic Examination: Conducted pre-study and at termination.
    • Gross Necropsy and Histopathology: Detailed examination of organs and tissues after sacrifice.

The following diagram illustrates the workflow of a typical chronic toxicity study.

G Start Study Initiation SP Species Selection (Rodent & Non-Rodent) Start->SP AD Animal Grouping & Dosage (Control, Low, Mid, High Dose) SP->AD Dosing Repeated-Dose Administration (6-9 months) AD->Dosing InVivo In-Life Phase Monitoring: - Clinical Observations - Body Weight/Feed Consumption - Clinical Pathology Dosing->InVivo Terminal Terminal Phase: - Gross Necropsy - Organ Weights - Histopathology InVivo->Terminal Analysis Data Analysis & Reporting: - NOAEL Determination - Target Organ Toxicity ID Terminal->Analysis

Suggestions for Further Research

Given the scarcity of data on this compound, here are potential paths to gather more information for your comparison guide:

  • Explore Broader Drug Classes: Consider comparing the long-term toxicity profiles of other sulfonylureas (e.g., glibenclamide, glipizide, gliclazide) for which more extensive data may be available [4].
  • Consult Additional Sources: Search specialized toxicology databases such as the EPA's ACToR or ICE, which may contain unpublished study data.
  • Acknowledge Data Gaps: In your guide, it is scientifically valid to explicitly state the absence of long-term chronic toxicity and carcinogenicity studies for this compound, as this is a critical finding for risk assessment.

References

Experimental Data on Glysobuzole Tumorigenicity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key tumorigenicity data found for glysobuzole in animal studies.

Test Type Species Route of Exposure Dose Toxic Effects (Tumorigenic Findings)
TDLo (Lowest published toxic dose) [1] Rodent - Rat Oral 214 gm/kg/52W-C Tumorigenic - Equivocal tumorigenic agent by RTECS criteria; kidney, ureter, bladder - tumors

Methodologies for Tumorigenicity Assessment

While a specific protocol for this compound was not detailed, the following experimental designs from recent toxicological and oncological research illustrate standard, rigorous methods for assessing carcinogenic potential. Your laboratory's specific protocol would need to be adapted based on research goals and regulatory requirements.

  • General Chronic Toxicity and Carcinogenicity Study Design [2] [3]

    • Test System: Typically uses rodent models (e.g., Sprague-Dawley rats).
    • Dosing Regimen: Exposure begins in utero (via maternal dosing) and continues in the offspring for up to 104 weeks (approximately 2 years), covering most of the animal's lifespan.
    • Route of Administration: Often administered via drinking water or diet.
    • Endpoint Analysis: At study termination, a full histopathological examination is performed on a wide range of organs and tissues to identify neoplastic changes (both benign and malignant tumors). Immunohistochemical methods may be used for further analysis.
  • In Vitro Cytotoxicity and Mechanism Investigation [4] [5]

    • Cell Viability Assays: Use assays like the MTT assay to measure the cytotoxicity of a compound on various cell lines after a set incubation period (e.g., 48 hours) [5].
    • Flow Cytometry: Employ this technique to analyze the compound's effect on apoptosis (cell death) and cell cycle distribution [4].
    • Oxidative Stress Analysis: Use flow cytometry with specific fluorescent probes to measure the induction of reactive oxygen species (ROS) [4].
    • Molecular Pathway Analysis: Utilize qPCR and Western blot techniques to determine the impact of the test compound on key signaling pathways involved in cancer development and progression (e.g., Wnt/β-catenin, NF-κB) [4].

Potential Signaling Pathways for Investigation

The search results did not specify the pathways through which this compound might exert tumorigenic effects. However, research on other compounds highlights several critical pathways often implicated in chemical carcinogenesis. Investigating whether this compound modulates these pathways could provide mechanistic insights.

  • Cell Proliferation & Survival Pathways: The Wnt/β-catenin and NF-κB signaling pathways are frequently dysregulated in cancers. Their abnormal activation can sustain proliferative signaling, resist cell death, and drive tumorigenesis [4].
  • Oxidative Stress Response Pathway: The Nrf2 pathway is a central regulator of the cellular antioxidant response. Both its inappropriate activation and inhibition have been linked to cancer development [4].

The diagram below illustrates the logical workflow for a comprehensive tumorigenicity assessment, integrating both in vitro and in vivo experiments.

G cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Confirmation Start Tumorigenic Potential Assessment InVitro1 Cytotoxicity Assays (e.g., MTT) Start->InVitro1 InVitro2 Apoptosis & Cell Cycle Analysis (Flow Cytometry) InVitro1->InVitro2 InVitro3 Oxidative Stress Measurement (ROS) InVitro2->InVitro3 InVitro4 Signaling Pathway Analysis (qPCR, Western Blot) InVitro3->InVitro4 InVivo1 Chronic Carcinogenicity Study (Rodent Model, 104 weeks) InVitro4->InVivo1 Promising/Valuable Leads InVivo2 Histopathological Examination (Multiple Organs) InVivo1->InVivo2 InVivo3 Tumor Incidence & Type Analysis InVivo2->InVivo3 Integrate Data Integration & Risk Assessment InVivo3->Integrate

Key Assessment Summary

The existing data on this compound's tumorigenic potential is very limited. The primary finding comes from a single long-term rat study, which reported it as an equivocal tumorigenic agent at a very high cumulative dose, with tumors noted in the kidney and urinary tract [1].

For a modern and conclusive assessment, a comprehensive testing strategy is recommended. This should combine in vitro mechanistic studies to identify potential pathways with a guideline-compliant, well-designed chronic in vivo carcinogenicity bioassay that includes a thorough histopathological workup [4] [2] [3].

References

×

XLogP3

2.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

327.07113376 g/mol

Monoisotopic Mass

327.07113376 g/mol

Heavy Atom Count

21

UNII

887VHL8899

Other CAS

3567-08-6

Wikipedia

Glysobuzole

Dates

Last modified: 08-15-2023

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